molecular formula C14H8F2N2O B1414885 4-(3,4-Difluorophenyl)-1,2-dihydrophthalazin-1-one CAS No. 1040068-27-6

4-(3,4-Difluorophenyl)-1,2-dihydrophthalazin-1-one

Cat. No.: B1414885
CAS No.: 1040068-27-6
M. Wt: 258.22 g/mol
InChI Key: OIJGLXYAVFQOGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-Difluorophenyl)-1,2-dihydrophthalazin-1-one is a useful research compound. Its molecular formula is C14H8F2N2O and its molecular weight is 258.22 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-(3,4-difluorophenyl)-2H-phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F2N2O/c15-11-6-5-8(7-12(11)16)13-9-3-1-2-4-10(9)14(19)18-17-13/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIJGLXYAVFQOGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Expanding Therapeutic Landscape of Phthalazinone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Phthalazinone Scaffold - A Privileged Structure in Medicinal Chemistry

The phthalazinone core, a fused nitrogen-containing heterocyclic system, has garnered significant attention in medicinal chemistry for its remarkable versatility.[1] This scaffold serves as a foundational structure for a multitude of biologically active compounds, leading to the development of drugs with diverse therapeutic applications.[1][2] Commercially available drugs such as the vasodilator Hydralazine, the antihistamine Azelastine, and the groundbreaking anticancer agent Olaparib all feature the phthalazinone moiety, highlighting its importance as a pharmacophore. This guide provides an in-depth exploration of the key biological activities of phthalazinone derivatives, focusing on their mechanisms of action and the experimental methodologies used to validate their therapeutic potential.

I. Anticancer Activity: Targeting the Core Machinery of Tumor Proliferation

The most profound impact of phthalazinone derivatives has been in oncology, where they have emerged as potent inhibitors of critical enzymes involved in cancer cell survival and proliferation.[3]

A. PARP Inhibition and the Principle of Synthetic Lethality

The most notable success story of phthalazinone-based drug design is the development of Poly (ADP-ribose) polymerase (PARP) inhibitors.[4][5][6] PARP enzymes, particularly PARP-1, are crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair pathway.[5][7]

Mechanism of Action: Phthalazinone-based PARP inhibitors, such as Olaparib and Talazoparib, function through a dual mechanism.[8][9] Firstly, they competitively inhibit the enzymatic activity of PARP.[9] Secondly, and perhaps more critically, they "trap" the PARP enzyme on the DNA at the site of a single-strand break.[8][9] This trapped PARP-DNA complex is a significant physical obstruction. When a replication fork encounters this complex during cell division, it can collapse, leading to the formation of a much more lethal DNA double-strand break (DSB).[8][10]

In normal, healthy cells, these DSBs can be efficiently repaired by the Homologous Recombination Repair (HRR) pathway.[10] However, certain cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, have a deficient HRR pathway.[4][5] In these cancer cells, the inability to repair the DSBs generated by PARP inhibitor action leads to chromosomal instability, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[5][10] This concept, where a deficiency in two separate pathways (PARP-mediated SSB repair and HRR-mediated DSB repair) leads to cell death, while a deficiency in either one alone does not, is known as synthetic lethality .[5] This provides a targeted therapeutic approach, selectively killing cancer cells while largely sparing normal cells.[5]

Olaparib (Lynparza®) and Talazoparib (Talzenna®) are FDA-approved PARP inhibitors used in the treatment of BRCA-mutated breast, ovarian, prostate, and pancreatic cancers.[4][8][11][12] Clinical trials continue to explore their efficacy in other tumors with HRR deficiencies and in combination with other anticancer agents.[8][11][13][14][15]

Diagram: Mechanism of PARP Inhibition and Synthetic Lethality

PARP_Inhibition cluster_SSB Single-Strand Break (SSB) Repair cluster_HRR Homologous Recombination Repair (HRR) cluster_lethality Synthetic Lethality ssb DNA Single-Strand Break (SSB) parp_binds PARP Binds to SSB ssb->parp_binds Damage Signal parp PARP Enzyme parp->parp_binds repair_proteins Recruits DNA Repair Proteins parp_binds->repair_proteins PARylation parp_trap PARP Trapping on DNA parp_binds->parp_trap ssb_repaired SSB Repaired repair_proteins->ssb_repaired dsb DNA Double-Strand Break (DSB) hrr HRR Pathway (BRCA1/2, etc.) dsb->hrr in Normal Cells hrr_deficient HRR-Deficient Cancer Cell (e.g., BRCA-mutant) dsb->hrr_deficient in Cancer Cells dsb_repaired DSB Repaired (Cell Survival) hrr->dsb_repaired parpi Phthalazinone PARP Inhibitor parpi->parp_binds Inhibits & Traps rep_fork Replication Fork Stalling & Collapse parp_trap->rep_fork rep_fork->dsb apoptosis Apoptosis (Cancer Cell Death) hrr_deficient->apoptosis Repair Failure

Caption: Mechanism of PARP inhibition and synthetic lethality in HRR-deficient cancer cells.

B. VEGFR Inhibition and Anti-Angiogenesis

Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels.[16] Tumors require a dedicated blood supply to grow and metastasize, making anti-angiogenic therapy a crucial strategy in oncology. Several phthalazinone derivatives have been developed as potent inhibitors of VEGFR tyrosine kinases.[3][17][18][19]

Mechanism of Action: Phthalazinone-based VEGFR inhibitors, such as Cediranib and Vatalanib, typically function as ATP-competitive inhibitors.[16][17][19] They bind to the intracellular tyrosine kinase domain of VEGFRs (primarily VEGFR-1, -2, and -3), preventing the phosphorylation events that initiate downstream signaling cascades.[16][20] By blocking VEGF signaling, these compounds inhibit the proliferation and migration of endothelial cells, leading to a normalization of tumor vasculature and a reduction in blood supply to the tumor, thereby starving it of essential nutrients and oxygen.[16][21]

Cediranib has shown activity in preclinical brain tumor models by reducing vasogenic edema and has been investigated in clinical trials for various cancers, including ovarian cancer and glioblastoma.[21][22] Other novel phthalazinone derivatives continue to be synthesized and evaluated for their potent VEGFR-2 inhibitory activity, with some showing IC50 values in the nanomolar range.[17][18]

Table 1: Selected Phthalazinone Derivatives and their Anticancer Targets

CompoundPrimary Target(s)Mechanism of ActionTherapeutic Application
Olaparib PARP-1, PARP-2Enzyme inhibition and PARP trapping, inducing synthetic lethality[4][8][9]BRCA-mutated Ovarian, Breast, Prostate, and Pancreatic Cancers[4][9]
Talazoparib PARP-1, PARP-2Potent PARP trapping[7][11]BRCA-mutated HER2-negative Breast Cancer[12]
Cediranib VEGFR-1, -2, -3, c-KitInhibition of receptor tyrosine kinases, anti-angiogenic[16][20][23]Investigational for Ovarian Cancer, Glioblastoma[22]
Vatalanib VEGFR-1, -2Inhibition of receptor tyrosine kinases, anti-angiogenic[17][19]Investigational for Colorectal Cancer[19]

II. Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. Phthalazinone derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[24][25]

Mechanism of Action: Similar to traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), some phthalazinone derivatives act as selective inhibitors of COX-2.[25] The COX-2 enzyme is responsible for producing prostaglandins that mediate inflammation and pain. By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform (which has a protective role in the gastric mucosa), these compounds can exert anti-inflammatory effects with a potentially improved gastrointestinal safety profile.[25][26] Studies have shown that certain novel phthalazinone derivatives exhibit potent anti-inflammatory activity in carrageenan-induced rat paw edema models, comparable to standard drugs like etoricoxib and celecoxib.[24][25]

III. Cardiovascular and Other Activities

The pharmacological versatility of the phthalazinone scaffold extends to the cardiovascular system and beyond.[1][27]

  • Antihypertensive Effects: The earliest therapeutic application of a phthalazine derivative was Hydralazine, which acts as a direct vasodilator.[27] More recent research has explored derivatives with β-adrenergic blocking activity, which is a well-established mechanism for treating cardiovascular disorders like hypertension and arrhythmia.[28][27]

  • Carbonic Anhydrase Inhibition: Certain phthalazine-substituted urea and thiourea derivatives have been shown to inhibit human carbonic anhydrase (hCA) isozymes I and II.[27] This activity is relevant for both cardiovascular and kidney function.[27]

  • Vasorelaxant Properties: Studies on isolated rat aorta rings have demonstrated that some phthalazinone compounds can induce vasorelaxation, a property that could be beneficial in treating hypertension.[29]

IV. Experimental Evaluation Protocols

Validating the biological activity of novel phthalazinone derivatives requires a robust and systematic experimental approach.

A. In Vitro Enzyme Inhibition Assay (Example: PARP-1 Inhibition)

This protocol provides a framework for assessing the direct inhibitory effect of a compound on a purified enzyme.

Principle: This is a biochemical assay that measures the incorporation of biotinylated ADP-ribose onto histone proteins by the PARP-1 enzyme. The signal is detected colorimetrically.

Step-by-Step Methodology:

  • Plate Preparation: Coat a 96-well high-binding plate with histone proteins overnight at 4°C. Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Compound Preparation: Prepare a serial dilution of the test phthalazinone derivatives (e.g., from 100 µM to 1 pM) in the assay buffer. Include a known PARP inhibitor (e.g., Olaparib) as a positive control and a vehicle control (e.g., DMSO).

  • Reaction Initiation: To each well, add the PARP-1 enzyme, activated DNA (containing single-strand breaks), and the NAD+ cofactor mix (containing biotinylated NAD+).

  • Compound Addition: Add the diluted test compounds, positive control, and vehicle control to their respective wells.

  • Incubation: Incubate the plate for 1 hour at room temperature to allow the enzymatic reaction to proceed.

  • Detection: Wash the plate to remove unbound reagents. Add Streptavidin-HRP (Horseradish Peroxidase) conjugate and incubate for 1 hour. This will bind to the biotinylated ADP-ribose incorporated onto the histones.

  • Signal Development: Wash the plate again. Add a colorimetric HRP substrate (e.g., TMB). The HRP will catalyze a color change.

  • Measurement: Stop the reaction with an acid solution and read the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Causality and Self-Validation:

  • Why Histones and Activated DNA? PARP-1 is activated by DNA breaks and uses histones as a primary substrate for poly(ADP-ribosyl)ation. This mimics the physiological context.

  • Why Biotinylated NAD+? NAD+ is the essential cofactor for PARP. Using a biotinylated version allows for highly specific and sensitive detection using a Streptavidin-HRP system.

  • Controls for Validity: The positive control (Olaparib) ensures the assay is working correctly and provides a benchmark for potency. The vehicle control represents 100% enzyme activity and is used for normalization. Wells without enzyme serve as a background control.

Diagram: Experimental Workflow for In Vitro PARP-1 Inhibition Assay

Caption: A typical workflow for an in vitro PARP-1 enzyme inhibition assay.

B. In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This protocol is a standard preclinical model for evaluating the acute anti-inflammatory activity of a compound.

Principle: Subplantar injection of carrageenan into the paw of a rodent induces a localized, acute, and well-characterized inflammatory response, resulting in edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Step-by-Step Methodology:

  • Animal Acclimatization: House rodents (e.g., Wistar rats) under standard laboratory conditions for at least one week before the experiment.

  • Grouping: Randomly divide the animals into groups (n=6-8 per group):

    • Group 1: Vehicle Control (e.g., saline or 0.5% CMC).

    • Group 2: Positive Control (e.g., a standard NSAID like Etoricoxib).

    • Group 3+: Test Groups (different doses of the phthalazinone derivative).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) to the respective groups.

  • Induction of Inflammation: After a set time (e.g., 60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan into the subplantar region of the right hind paw of all animals.

  • Paw Volume Measurement: Measure the paw volume of each animal at regular intervals post-carrageenan injection (e.g., at 1, 2, 3, 4, and 5 hours).

  • Data Analysis:

    • Calculate the change in paw volume (edema) for each animal at each time point by subtracting the baseline volume from the post-treatment volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 (where V_c is the mean edema in the control group and V_t is the mean edema in the treated group).

    • Use statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine the significance of the results.

Causality and Self-Validation:

  • Why Carrageenan? It is a standard irritant that reliably produces a biphasic inflammatory response, with the later phase being highly dependent on prostaglandin synthesis, the target of many anti-inflammatory drugs.

  • Why a Plethysmometer? It provides a precise and quantitative measurement of paw volume, allowing for accurate assessment of edema.

  • Controls for Validity: The vehicle control group establishes the maximal inflammatory response. The positive control group validates the model's sensitivity to a known anti-inflammatory agent. Comparing the test compound to both controls allows for a robust assessment of its efficacy.

V. Future Perspectives and Conclusion

The phthalazinone scaffold is a testament to the power of privileged structures in drug discovery.[1] While its success is firmly established in oncology with PARP and VEGFR inhibitors, the scope of its biological activities is far broader.[1][3] Future research will likely focus on:

  • Developing next-generation inhibitors: Creating derivatives with enhanced selectivity (e.g., for specific PARP isoforms or other kinases) to improve efficacy and reduce off-target toxicities.[30]

  • Exploring new therapeutic areas: Systematically investigating the potential of phthalazinone libraries against other targets, such as those involved in neurodegenerative diseases, metabolic disorders, and infectious diseases.[31][32]

  • Combination Therapies: Evaluating the synergistic effects of phthalazinone-based drugs with other therapeutic modalities, including immunotherapy and chemotherapy, to overcome drug resistance.[8][14]

References

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  • Mechanism of Action for Advanced Ovarian Cancer - LYNPARZA® (olaparib) PARP Inhibitor. LYNPARZA® (olaparib).
  • The Mechanism of Action of Olaparib | Targeted Oncology - Immunotherapy, Biomarkers, and Cancer P
  • Olaparib - Wikipedia. Wikipedia.
  • What is the mechanism of Olaparib? - Patsnap Synapse.
  • Edema Control by Cediranib, a Vascular Endothelial Growth Factor Receptor–Targeted Kinase Inhibitor, Prolongs Survival Despite Persistent Brain Tumor Growth in Mice - PMC.
  • Cediranib: Mechanism of Action and Pharmaceutical Significance. NINGBO INNO PHARMCHEM CO.,LTD.
  • A BRIEF REVIEW ON PHARMACOLOGICAL EFFECT OF SOME PHTHALAZINE DERIVATIVES ON CARDIOVASCULAR AND KIDNEY FUNCTIONS - CIBTech. CIBTech.
  • Synthesis and Biological Evaluation of New Phthalazinone Derivatives as Anti-Inflammatory and Anti-Proliferative Agents - PubMed.
  • Clinical Trials Using Talazoparib - NCI.
  • Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed.
  • Cediranib - AstraZeneca - AdisInsight. AdisInsight.
  • Definition of cediranib - NCI Drug Dictionary - National Cancer Institute.
  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - RSC Publishing. Royal Society of Chemistry.
  • Novel 4- Aryl-2(1H)-phthalazinone Derivatives as Cyclooxygenase-2 Inhibitors: Synthesis, Molecular Modeling Study and Evaluation as Promising Anti-inflammatory Agents | Bentham Science Publishers. Bentham Science.
  • Synthesis and Biological Activity of Structurally Diverse Phthalazine derivatives : A Systematic Review | Request PDF - ResearchGate.
  • Cediranib - Wikipedia. Wikipedia.
  • Preclinical and Clinical Trial Results Using Talazoparib and Low-Dose Chemotherapy.
  • TALAPRO-3 clinical trial protocol: phase III study of talazoparib plus enzalutamide in metastatic castration-sensitive prost
  • Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - RSC Publishing. Royal Society of Chemistry.
  • Talzenna (Talazoparib)
  • In-Silico Design of Phthalazine Derivatives as VEGFR-2 ‎Inhibitors: Molecular Docking and Pharmacological Profile ‎Studies. Journal of Applied Chemical Science.
  • Antiinflammatory activity and other pharmacological properties of phthalazino(2,3-b)phthalazine-5,12(7H, 14H)-dione (Diftalone) - PubMed.
  • Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents - PubMed.
  • Evaluation of Talazoparib, a PARP Inhibitor, in Patients With Somatic BRCA Mutant Metastatic Breast Cancer: Genotyping Based Clinical Trial. Vanderbilt-Ingram Cancer Center.
  • A Concise Review on Phthlazine Derivatives and its Biological Activities - PharmaInfo. PharmaInfo.
  • Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. MDPI.
  • Vasorelaxant Activity of Phthalazinones and Related Compounds. | Request PDF - ResearchGate.
  • Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC.
  • Novel 4- Aryl-2(1H)-phthalazinone Derivatives as Cyclooxygenase-2 Inhibitors: Synthesis, Molecular Modeling Study and Evaluation as Promising Anti-inflammatory Agents | Request PDF - ResearchGate.
  • Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors | ACS Omega - ACS Publications.
  • A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models - PMC.
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  • Synthesis and Preliminary Biological Evaluation of New Phthalazinone Derivatives with PARP-1 and Cholinesterase Inhibitory Activities - Ingenta Connect. Ingenta Connect.
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Sources

Spectroscopic Characterization of 4-(3,4-Difluorophenyl)-1,2-dihydrophthalazin-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel heterocyclic compound, 4-(3,4-Difluorophenyl)-1,2-dihydrophthalazin-1-one. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical, field-proven insights into the analytical characterization of complex organic molecules. We will explore the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by established scientific principles and detailed experimental protocols.

Introduction and Synthesis Rationale

4-(3,4-Difluorophenyl)-1,2-dihydrophthalazin-1-one is a substituted phthalazinone derivative. The phthalazinone core is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticonvulsant, cardiotonic, and antihypertensive properties.[1][2] The incorporation of a difluorophenyl moiety is a common strategy in drug design to modulate physicochemical properties such as lipophilicity and metabolic stability. Accurate and unambiguous structural confirmation through spectroscopic methods is a critical first step in the development of any new chemical entity.

A reliable and frequently employed method for the synthesis of 4-arylphthalazinones is the condensation of a 2-aroylbenzoic acid with hydrazine hydrate.[3] This straightforward approach provides a direct route to the target heterocycle.

Experimental Protocol: Synthesis
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-(3,4-difluorobenzoyl)benzoic acid (1.0 eq) and ethanol.

  • Reagent Addition: Add hydrazine hydrate (1.2 eq) dropwise to the stirred solution at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 4-(3,4-Difluorophenyl)-1,2-dihydrophthalazin-1-one.

Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_product Product A 2-(3,4-Difluorobenzoyl)benzoic acid C Ethanol, Reflux A->C B Hydrazine Hydrate (NH2NH2·H2O) B->C D 4-(3,4-Difluorophenyl)-1,2-dihydrophthalazin-1-one C->D Condensation

Caption: Proposed synthesis of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 4-(3,4-Difluorophenyl)-1,2-dihydrophthalazin-1-one, ¹H, ¹³C, and ¹⁹F NMR will provide definitive information on the proton and carbon framework, as well as the specific environment of the fluorine atoms.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[4][5] The use of DMSO-d₆ is recommended due to the expected good solubility of the compound and its ability to allow observation of the exchangeable N-H proton.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.

  • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.

Caption: Structure and numbering for NMR assignments.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality of Assignment
~12.5br s1HNH -2The acidic amide proton is expected to be downfield and broad due to solvent exchange.
~8.30dd1HH -5H-5 is deshielded by the anisotropic effect of the adjacent carbonyl group.
~7.90-8.00m2HH -6, H -7These protons are in a typical aromatic region for the phthalazinone core.
~7.80d1HH -8H-8 is adjacent to the nitrogen-bearing carbon and shows typical aromatic coupling.
~7.70ddd1HH -6'This proton is coupled to H-2', H-5', and the ortho fluorine (F-4').
~7.55m1HH -5'Coupled to H-6' and the two adjacent fluorine atoms.
~7.40ddd1HH -2'Coupled to H-6' and the ortho fluorine (F-3').
Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentCausality of Assignment
~160.0C -1 (C=O)The carbonyl carbon of the amide is characteristically downfield.[6]
~150.0 (dd)C -3' or C -4'Aromatic carbon directly bonded to fluorine, showing a large one-bond C-F coupling.
~148.5 (dd)C -4' or C -3'Aromatic carbon directly bonded to fluorine, showing a large one-bond C-F coupling.
~145.0C -4Quaternary carbon of the phthalazinone ring attached to the aryl group.
~133.0C -7Aromatic CH in the phthalazinone ring.
~131.0C -8aQuaternary carbon at the ring junction.
~129.0C -5Aromatic CH deshielded by the carbonyl.
~128.0C -4aQuaternary carbon at the ring junction.
~126.0C -6Aromatic CH in the phthalazinone ring.
~125.0C -8Aromatic CH adjacent to the lactam nitrogen.
~124.0 (d)C -6'Aromatic CH showing coupling to the meta fluorine atom.
~120.0 (d)C -2'Aromatic CH showing coupling to the ortho fluorine atom.
~118.0 (d)C -5'Aromatic CH showing coupling to the ortho fluorine atom.
~130.0 (t)C -1'Quaternary carbon showing coupling to two meta fluorine atoms.
Predicted ¹⁹F NMR Data (376 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityAssignmentCausality of Assignment
~ -135 to -145mF -3'Chemical shifts for fluorine on aromatic rings are typically in this region.[7] The multiplicity arises from coupling to F-4' and nearby protons.
~ -135 to -145mF -4'Expected to be in a similar region to F-3', with coupling to F-3' and nearby protons.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum provides a characteristic "fingerprint" based on the vibrational frequencies of the chemical bonds.

Experimental Protocol: ATR-IR Analysis
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[8][9]

  • Data Acquisition: Apply pressure using the ATR press to ensure good contact between the sample and the crystal.[10]

  • Spectrum Collection: Collect the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Cleaning: Clean the crystal surface with a suitable solvent (e.g., isopropanol or acetone) after analysis.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignmentVibrational Mode
3200-3000Medium, BroadN-HStretching
3100-3000MediumAromatic C-HStretching
~1660StrongC=O (Amide I)Stretching[11]
~1610, ~1500Medium-StrongAromatic C=CStretching
~1250-1100StrongC-FStretching
800-900StrongC-H out-of-planeBending

The presence of a strong absorption around 1660 cm⁻¹ is highly indicative of the amide carbonyl group in the phthalazinone ring. The broad N-H stretch confirms the presence of the lactam functionality. Strong absorptions in the 1250-1100 cm⁻¹ region will be characteristic of the C-F bonds of the difluorophenyl group.[12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure through fragmentation patterns.

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[13][14]

  • Instrumentation: Analyze the sample using an Electrospray Ionization (ESI) mass spectrometer, typically in positive ion mode.[15]

  • Data Acquisition: Acquire the full scan mass spectrum to identify the molecular ion peak [M+H]⁺.

  • Tandem MS (MS/MS): If required, perform fragmentation analysis on the parent ion to aid in structural confirmation.

Predicted Mass Spectrum Data
  • Molecular Formula: C₁₄H₈F₂N₂O

  • Exact Mass: 258.06

  • Expected [M+H]⁺: m/z 259.07

Fragmentation parent [M+H]⁺ m/z 259 frag1 [M+H - CO]⁺ m/z 231 parent->frag1 - CO frag2 [C8H5N2O]⁺ m/z 145 parent->frag2 - C6H3F2 radical frag3 [C6H3F2]⁺ m/z 113 parent->frag3 - C8H5N2O radical

Caption: A plausible ESI-MS fragmentation pathway.

Interpretation of Fragmentation: The molecular ion peak [M+H]⁺ is expected at m/z 259. Key fragmentation pathways for N-heterocyclic compounds often involve the loss of small, stable neutral molecules.[16] A characteristic fragmentation for phthalazinones could be the loss of carbon monoxide (CO), leading to a fragment at m/z 231. Another likely fragmentation is the cleavage of the bond between the phthalazinone core and the difluorophenyl ring, which could lead to ions corresponding to both fragments, depending on where the charge is retained. This would result in peaks at m/z 145 (phthalazinone fragment) and m/z 113 (difluorophenyl fragment).

Conclusion

This guide provides a detailed, predictive analysis of the key spectroscopic data for 4-(3,4-Difluorophenyl)-1,2-dihydrophthalazin-1-one. The outlined protocols and interpreted spectra serve as a robust framework for the empirical characterization of this compound and its analogues. By grounding these predictions in the established principles of NMR, IR, and MS, and by referencing data from structurally related molecules, researchers can approach the synthesis and analysis of this novel compound with a high degree of confidence.

References

  • Recent Developments in Chemistry of Phthalazines - Longdom.org. (2015). Retrieved from [Link]

  • Lu, B. W., Xie, Z. Q., Lu, J. R., Liu, J. B., Cui, S. Q., Ma, Y., ... & Zhong, K. (n.d.). Supporting Information. Retrieved from [Link]

  • Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • Structural Investigations of Phthalazinone Derivatives as Allosteric Inhibitors of Human DNA Methyltransferase 3A | ACS Medicinal Chemistry Letters - ACS Publications. (2024). ACS Publications. Retrieved from [Link]

  • ¹H NMR spectrum of dianhydride containing 4-phenyl phthalazinone moiety (3) | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.). University of Oxford. Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide - Organomation. (n.d.). Organomation. Retrieved from [Link]

  • Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Infrared and Micro-Raman Spectroscopic Studies of [M(1(2H)- phthalazinone)n.Cl2] (M - DergiPark. (n.d.). DergiPark. Retrieved from [Link]

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques - Agilent. (n.d.). Agilent. Retrieved from [Link]

  • Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents. (n.d.). Google Patents.
  • Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles - Specac Ltd. (n.d.). Specac Ltd. Retrieved from [Link]

  • NMR sample preparation guidelines. (2025). Instruct-ERIC. Retrieved from [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. (n.d.). eGyanKosh. Retrieved from [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • 6.3: IR Spectrum and Characteristic Absorption Bands - Chemistry LibreTexts. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.). University of Oxford. Retrieved from [Link]

  • 4.2: IR Spectroscopy - Chemistry LibreTexts. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis of new phthalazinedione derivatives - Sciforum. (n.d.). Sciforum. Retrieved from [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.). Hindawi. Retrieved from [Link]

  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds - AZoM. (2017). AZoM. Retrieved from [Link]

  • NMR Sample Preparation - Western University. (n.d.). Western University. Retrieved from [Link]

  • Pdf - Elixir International Journal. (n.d.). Elixir International Journal. Retrieved from [Link]

  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • A Facile Synthesis of 4-Diarylmethyl-1-(2H)phthalazinones from 2,2Diaryl1,3-indanediones. (2025). ResearchGate. Retrieved from [Link]

  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.). Iowa State University. Retrieved from [Link]

  • ESI-LC- MASS SPECTROMETRY (CRF Shared Facility) - IIT Delhi. (n.d.). IIT Delhi. Retrieved from [Link]

  • Infrared Spectrometry - MSU chemistry. (n.d.). Michigan State University. Retrieved from [Link]

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  • 19Flourine NMR. (n.d.). University of Ottawa. Retrieved from [Link]

  • Guidelines for mass spectrometric analysis - UiB. (n.d.). University of Bergen. Retrieved from [Link]

  • Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides - Canadian Science Publishing. (n.d.). Canadian Science Publishing. Retrieved from [Link]

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Therapeutic Targeting of Difluorophenyl Phthalazinone Derivatives: Mechanisms and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Therapeutic Targets of Difluorophenyl Phthalazinone Compounds Audience: Researchers, Scientists, and Drug Development Professionals Format: In-Depth Technical Guide

Executive Summary

The difluorophenyl phthalazinone scaffold represents a specialized structural class within the broader family of nitrogen-containing heterocycles. While the phthalazinone core is a privileged structure in medicinal chemistry—serving as the pharmacophore for FDA-approved drugs like Olaparib —the specific incorporation of a difluorophenyl moiety is a strategic optimization used to modulate lipophilicity, metabolic stability, and target binding affinity.

The primary therapeutic target for this class is Poly (ADP-ribose) Polymerase (PARP) , specifically PARP-1 and PARP-2 enzymes. These compounds function as synthetic lethal agents in BRCA-deficient cancers. Secondary and emerging targets include Phosphodiesterase 4 (PDE4) and specific kinases (e.g., Aurora Kinase), where the scaffold exhibits polypharmacology depending on the linker topology.

This guide details the Structure-Activity Relationship (SAR), mechanistic basis of action, and validated experimental protocols for characterizing these compounds.

Chemical Scaffold & Structure-Activity Relationship (SAR)[1][2]

The efficacy of difluorophenyl phthalazinone compounds stems from the synergistic interaction between the core scaffold and the halogenated substituent.

The Phthalazinone Core (Pharmacophore)[3]
  • Role: Mimics the nicotinamide moiety of NAD+, the substrate for PARP enzymes.

  • Binding: Forms critical hydrogen bonds with the glycine and serine residues (e.g., Gly863, Ser904 in PARP-1) within the catalytic pocket.

The Difluorophenyl Moiety[4][5]
  • Metabolic Stability: The introduction of fluorine atoms (typically at 3,4- or 2,4-positions) blocks labile sites on the phenyl ring, preventing rapid oxidative metabolism by Cytochrome P450 enzymes (e.g., CYP3A4).

  • Electronic Effects: Fluorine is highly electronegative, altering the pKa of adjacent amines and influencing the electron density of the aromatic ring, which can enhance

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Tyr1224) in the target protein's hydrophobic cleft.
  • Lipophilicity: Increases

    
    , improving membrane permeability and blood-brain barrier (BBB) penetration, which is critical for treating glioblastomas or brain metastases.
    
SAR Visualization

The following diagram illustrates the functional logic of the scaffold design.

SAR_Logic Core Phthalazinone Core Target Target Binding (PARP1/2) Core->Target H-bonds to Catalytic Site (Gly863) Linker Linker Region (Piperazine/Amide) Linker->Target Solubility & Orientation Moiety Difluorophenyl Group Moiety->Target Hydrophobic Pocket (Pi-stacking) Effect Therapeutic Outcome (Synthetic Lethality) Moiety->Effect Blocks CYP450 Oxidation Target->Effect DNA Repair Inhibition

Figure 1: Structure-Activity Relationship (SAR) logic of difluorophenyl phthalazinone derivatives targeting PARP.

Primary Target: Poly (ADP-ribose) Polymerase (PARP)

Mechanism of Action: Catalytic Inhibition vs. Trapping

Difluorophenyl phthalazinones are not merely catalytic inhibitors; their potency often correlates with their ability to trap PARP enzymes on damaged DNA.

  • Catalytic Inhibition: The molecule competes with NAD+ for the catalytic cleft, preventing the formation of poly(ADP-ribose) (PAR) chains. This blocks the recruitment of repair factors (XRCC1, Ligase III).

  • PARP Trapping: The compound induces a conformational change that locks the PARP protein onto single-strand DNA breaks (SSBs). These trapped PARP-DNA complexes act as steric blocks to replication forks, leading to fork collapse and double-strand breaks (DSBs).

Therapeutic Context: In tumors with Homologous Recombination Deficiency (HRD), such as those with BRCA1/2 mutations, these DSBs cannot be repaired, triggering apoptosis (Synthetic Lethality).

Quantitative Benchmarks

Researchers should benchmark novel difluorophenyl derivatives against established standards.

Compound ClassTargetIC50 (Enzymatic)Trapping PotencyPrimary Indication
Olaparib (Standard)PARP1/2~5 nMModerateOvarian/Breast Cancer
Talazoparib (Standard)PARP1/2~0.5 nMHigh (>100x Olaparib)Breast Cancer
Difluorophenyl Analog PARP1< 10 nM (Target) High (Target) Glioblastoma / TNBC

Secondary Targets & Polypharmacology

While PARP is the primary target, the phthalazinone scaffold possesses inherent bioactivity against other enzymes.

Phosphodiesterase 4 (PDE4)
  • Relevance: PDE4 inhibition elevates intracellular cAMP, exerting anti-inflammatory effects.

  • Structural Divergence: PDE4-active phthalazinones often require specific substitutions on the nitrogen (N2) position or a cis-tetrahydrophthalazinone core.

  • Screening: If the difluorophenyl group is attached via a thio-ether or sulfonamide linker, PDE4 activity should be assessed to rule out emetic side effects (a common liability of PDE4 inhibitors).

Kinase Off-Targets
  • Aurora Kinase A/B: Some phthalazinone derivatives show cross-reactivity due to ATP-mimetic properties.

  • VEGFR2: High concentrations (>10 µM) may inhibit angiogenesis receptors.

Experimental Protocols

To validate difluorophenyl phthalazinone candidates, the following hierarchical screening cascade is recommended.

Protocol A: PARP1 Enzymatic Inhibition Assay (HTRF)

Purpose: Determine the biochemical potency (IC50) of the compound.

  • Reagents: Recombinant PARP1 enzyme, biotinylated NAD+, histone H4 substrate, Eu-cryptate labeled streptavidin, and XL665-labeled anti-PAR antibody.

  • Reaction Mix: Prepare 10 µL reaction in 384-well low-volume plates:

    • Enzyme buffer: 50 mM Tris-HCl (pH 8.0), 2 mM MgCl2.

    • Compound: Serial dilution (e.g., 0.1 nM to 10 µM).

    • Substrate: NAD+ (Km concentration).

  • Incubation: Incubate for 60 min at room temperature.

  • Detection: Add detection reagents (Eu-cryptate/XL665). Incubate 3 hrs.

  • Read: Measure FRET signal (665 nm / 620 nm ratio) on a microplate reader (e.g., EnVision).

  • Analysis: Fit data to a 4-parameter logistic equation to calculate IC50.

Protocol B: PARP Trapping Assay (Chromatin Fractionation)

Purpose: Assess the ability of the compound to trap PARP on DNA (the driver of cytotoxicity).

  • Cell Culture: Treat HeLa or MDA-MB-436 cells with the compound (1 µM) and Methyl Methanesulfonate (MMS, 0.01%) for 4 hours to induce DNA damage.

  • Fractionation:

    • Harvest cells and lyse in Cytoskeletal Buffer (100 mM NaCl, 300 mM sucrose, 3 mM MgCl2, 10 mM PIPES pH 6.8, 0.5% Triton X-100).

    • Centrifuge at 1000 x g for 5 min. Supernatant = Soluble Fraction .

    • Wash pellet with Cytoskeletal Buffer.

    • Resuspend pellet in Nuclear Lysis Buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% SDS, Benzonase). Pellet = Chromatin-Bound Fraction .

  • Western Blot:

    • Run SDS-PAGE on both fractions.

    • Blot for PARP1.[1][2][3]

    • Result: Effective trappers will show a significant increase in PARP1 band intensity in the Chromatin-Bound Fraction compared to vehicle.

Protocol C: Synthetic Lethality Viability Assay

Purpose: Confirm selectivity for BRCA-deficient cells.

  • Cell Lines: Pair isogenic lines: DLD-1 BRCA2-/- (Knockout) vs. DLD-1 WT (Wild Type).

  • Seeding: Seed 500-1000 cells/well in 96-well plates. Allow attachment (24h).

  • Treatment: Add compound (9-point dose response). Incubate for 6-7 days (long incubation is critical for DNA damage accumulation).

  • Readout: Add CellTiter-Glo or Resazurin. Measure luminescence/fluorescence.

  • Calculation: Calculate Survival Fraction (SF).

    • Selectivity Ratio = IC50 (WT) / IC50 (BRCA-/-).

    • Target: Selectivity Ratio > 1000x indicates high clinical potential.

Pathway Visualization

The following diagram outlines the mechanistic cascade triggered by difluorophenyl phthalazinone compounds in cancer cells.

Mechanism_Pathway Drug Difluorophenyl Phthalazinone PARP PARP1 Enzyme Drug->PARP Binds Complex Trapped PARP-DNA Complex PARP->Complex Stabilized by Drug SSB Single Strand DNA Break SSB->PARP Recruits Replication Replication Fork Progression Complex->Replication Blocks Collapse Replication Fork Collapse Replication->Collapse Stalling DSB Double Strand Breaks (DSB) Collapse->DSB Generates Repair_WT HR Repair (WT Cells) Survival DSB->Repair_WT Functional BRCA Repair_Mut HR Deficiency (BRCA-/-) Apoptosis DSB->Repair_Mut No BRCA

Figure 2: Mechanistic pathway of PARP trapping and synthetic lethality.

References

  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry.[3] Link

  • Chen, W., et al. (2017).[1] Discovery, mechanism and metabolism studies of 2,3-difluorophenyl-linker-containing PARP1 inhibitors with enhanced in vivo efficacy for cancer therapy.[3] European Journal of Medicinal Chemistry.[3] Link

  • Loh, V. M., et al. (2005). Phthalazinones.[4][5][1][3][6][7][8][9] Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. Bioorganic & Medicinal Chemistry Letters.[3][7][9][10] Link

  • Cockcroft, X. L., et al. (2006). Phthalazinones 2: optimisation and synthesis of novel potent inhibitors of poly(ADP-ribose)polymerase. Bioorganic & Medicinal Chemistry Letters.[3][7][9][10] Link

  • US Patent 7151102B2. (2006). Phthalazinone derivatives.[4][5][1][2][3][6][7][8][9][11] (Describes specific difluorophenyl analogs). Link

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Technical Guide: Discovery and Synthesis of Substituted 4-benzyl-2H-phthalazin-1-ones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Clinical Relevance

The 4-benzyl-2H-phthalazin-1-one scaffold represents a "privileged structure" in medicinal chemistry, most notably recognized as the pharmacophore anchoring Poly (ADP-ribose) polymerase (PARP) inhibitors like Olaparib (Lynparza) .

Unlike simple phthalazinones, the inclusion of a 4-benzyl linker —as opposed to a rigid 4-phenyl group—provides critical conformational flexibility. This allows the molecule to orient its "tail" (often a piperazine derivative) into the solvent-exposed region of the PARP enzyme while the phthalazinone core firmly anchors into the nicotinamide-binding pocket.

This guide provides a technical breakdown of the synthetic routes to access this scaffold, emphasizing the transition from traditional high-temperature fusion to modern, scalable precision chemistry.

The Pharmacophore: Why It Works

The phthalazinone lactam group functions as a mimetic of the nicotinamide moiety of NAD+.

  • H-Bond Donor: The N-H of the lactam forms a hydrogen bond with Gly863 (in PARP1).

  • H-Bond Acceptor: The C=O of the lactam accepts a hydrogen bond from Ser904 .

  • Pi-Stacking: The phenyl ring of the phthalazinone stacks with Tyr907 .[1]

Retrosynthetic Analysis & Strategy

To synthesize substituted 4-benzyl-2H-phthalazin-1-ones, two primary strategies are dominant. The choice depends on the complexity of the benzyl substituent.

Strategy A: The Phthalide Rearrangement (The "Classic" Route)

Best for: Rapid library generation, robust substrates, and atom economy.

  • Mechanism: Condensation of phthalic anhydride with an aryl acetic acid to form a benzylidene phthalide, followed by ring expansion with hydrazine.[2]

  • Limitation: High temperatures (fusion) can degrade sensitive functional groups on the aryl ring.

Strategy B: The Horner-Wadsworth-Emmons (HWE) Route (The "Pharma" Route)

Best for: Complex, sensitive substrates (e.g., Olaparib manufacturing), and precise stereocontrol.

  • Mechanism: Coupling a 2-formylbenzoic acid derivative with a phosphonate, followed by hydrazine cyclization.

  • Advantage: Milder conditions; allows late-stage introduction of the benzyl fragment.

Retrosynthesis Target 4-benzyl-2H-phthalazin-1-one (Target Scaffold) Phthalide 3-benzylidenephthalide (Intermediate) Phthalide->Target Hydrazine Hydrate (Ring Expansion) PhthalicAnhydride Phthalic Anhydride PhthalicAnhydride->Phthalide NaOAc, 180°C (Condensation) ArylAcetic Aryl Acetic Acid ArylAcetic->Phthalide Olefin E/Z-Olefin Intermediate Olefin->Target Hydrazine Hydrate (Cyclization) Aldehyde Aryl Aldehyde Aldehyde->Olefin HWE Reaction Phosphonate Dimethyl Phosphonate (from 2-carboxybenzaldehyde) Phosphonate->Olefin

Figure 1: Retrosynthetic comparison of the two dominant pathways to the 4-benzyl-phthalazinone core.

Detailed Experimental Protocols

Protocol A: The Modified Gabriel Synthesis (Phthalide Route)

Reference Grounding: Menear et al., J. Med. Chem. 2008 [1][3][4]

This method utilizes a solvent-free fusion followed by hydrazinolysis. It is highly scalable for simple derivatives.

Reagents:

  • Phthalic Anhydride (1.0 eq)[5]

  • Substituted Phenylacetic Acid (1.0 eq)

  • Sodium Acetate (anhydrous, 0.1 eq)

  • Hydrazine Hydrate (excess)

Step-by-Step Methodology:

  • Condensation (Melt Fusion):

    • Combine phthalic anhydride, substituted phenylacetic acid, and catalytic sodium acetate in a round-bottom flask.

    • Critical Causality: No solvent is used. The mixture is heated to 230–240°C . The high heat acts as the driving force to sublime the water byproduct, pushing the equilibrium toward the 3-benzylidenephthalide intermediate.

    • Observation: The solid mixture will melt and evolve gas (water vapor). Monitor via TLC until starting materials disappear (approx. 2–4 hours).

    • Workup: Cool to ~80°C (do not let it solidify completely) and triturate with Ethanol/Water to precipitate the phthalide.

  • Hydrazinolysis (Ring Expansion):

    • Suspend the isolated 3-benzylidenephthalide in Ethanol (10 mL/g).

    • Add Hydrazine Hydrate (3.0 eq) dropwise.

    • Reflux for 2–4 hours.

    • Mechanism: Hydrazine performs a nucleophilic attack on the lactone carbonyl, opening the ring to form a hydrazide intermediate, which then undergoes intramolecular cyclization to form the thermodynamically stable phthalazinone.

    • Purification: Cool to room temperature.[5] The product usually precipitates as a white/off-white solid. Filter and wash with cold ethanol.

Protocol B: The Scalable HWE Route (Olaparib Process)

Reference Grounding: ACS Omega 2022 [2]

This protocol is preferred for industrial scaling of Olaparib intermediates due to milder conditions and avoidance of high-temperature fusion.

Step-by-Step Methodology:

  • Phosphonate Synthesis:

    • React 2-carboxybenzaldehyde with dimethyl phosphite in the presence of Sodium Methoxide (NaOMe) in THF at 0°C to RT.

    • Yield: Typically >90%.[5]

  • Horner-Wadsworth-Emmons (HWE) Olefination:

    • React the phosphonate intermediate with the specific aryl aldehyde (e.g., 2-fluoro-5-formylbenzonitrile for Olaparib precursors) using Triethylamine (TEA) and LiCl in THF.

    • Why LiCl? It increases the acidity of the phosphonate proton, allowing the use of a weaker base (TEA) rather than strong bases like NaH, which is safer for scale-up.

  • One-Pot Cyclization:

    • The resulting stilbene-carboxylate intermediate is treated directly with Hydrazine Monohydrate in ethanol at 60°C.

    • Result: Formation of the 4-benzyl-2H-phthalazin-1-one core.[5][6][7]

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of the 4-position substituent on PARP-1 inhibition, demonstrating the necessity of the benzyl linker.

Table 1: SAR of Phthalazinone Derivatives against PARP-1

Compound ID4-Position SubstituentPARP-1 IC50 (nM)Cellular IC50 (nM)Notes
Cmpd 1 Phenyl (Rigid)>10,000N/AToo rigid; steric clash in active site.
Cmpd 2 Methyl4,500>10,000Lacks pi-stacking interaction with Tyr907.
Cmpd 3 Benzyl (Unsubstituted)2501,200Good binding, but poor solubility.
Cmpd 4 4-Fluoro-benzyl60350Improved metabolic stability.
Olaparib 4-Fluoro-3-(piperazine...)benzyl5 6 Piperazine tail confers solubility & bioavailability.

Data synthesized from Menear et al. [1] and standard PARP inhibition assays.

Biological Mechanism of Action

The efficacy of 4-benzyl-2H-phthalazin-1-ones extends beyond simple enzymatic inhibition. They act as PARP Trappers .

MOA Drug 4-benzyl-phthalazinone PARP PARP Enzyme (at DNA Break) Drug->PARP Binds NAD+ Pocket Complex Trapped PARP-DNA Complex PARP->Complex Stabilizes on DNA Replication Replication Fork Complex->Replication Blocks Collapse Fork Collapse (DSB Formation) Replication->Collapse Collision Death Cell Death (Synthetic Lethality) Collapse->Death In BRCA-/- Cells

Figure 2: The "PARP Trapping" mechanism. The phthalazinone locks PARP onto DNA, causing replication fork collapse—toxic to cancer cells lacking homologous recombination repair (e.g., BRCA mutations).

References

  • Menear, K. A., et al. (2008).[8] 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1.[3][4][8][9] Journal of Medicinal Chemistry, 51(20), 6581–6591.[8] Link

  • Wang, J., et al. (2022).[10] Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib.[10][11] ACS Omega, 7(7), 6466–6473. Link

  • Chatterjee, I., et al. (2023).[2][5][7][11] A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib.[11] Green Chemistry, 25, 8675. Link

  • Loh, V. M., et al. (2008). Discovery of 4-(4-Fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one (AZD2281) as a Potent, Orally Bioavailable PARP Inhibitor.[3][4] Bioorganic & Medicinal Chemistry Letters. Link

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Preliminary Cytotoxicity Profiling of 4-(3,4-Difluorophenyl)-1,2-dihydrophthalazin-1-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The discovery of novel anti-cancer agents requires a systematic and mechanistically-informed approach to preclinical evaluation. This guide provides a comprehensive framework for conducting preliminary cytotoxicity studies on 4-(3,4-Difluorophenyl)-1,2-dihydrophthalazin-1-one, a novel compound featuring the phthalazinone scaffold. Phthalazinone derivatives have garnered significant attention as a privileged structure in oncology, most notably as inhibitors of Poly(ADP-ribose) polymerase (PARP).[1][2][3] This document outlines a multi-assay strategy based on the hypothesis that this compound may function as a PARP inhibitor, leveraging the principle of synthetic lethality to target cancer cells. We present detailed, field-tested protocols for assessing cell viability (MTT assay), membrane integrity (LDH assay), and the mode of cell death (Annexin V/PI apoptosis assay). The causality behind each experimental choice, from cell line selection to data interpretation, is explained to provide a self-validating system for robust and reproducible results. This guide is intended to equip researchers with the necessary tools to determine the compound's half-maximal inhibitory concentration (IC₅₀), elucidate its primary mechanism of cytotoxicity, and establish a preliminary therapeutic index for future development.

The Scientific Rationale: Targeting the DNA Damage Response

The Phthalazinone Scaffold: A Foundation for PARP Inhibition

The phthalazinone core is a key pharmacophore present in several clinically approved drugs. In oncology, its most significant application has been in the development of PARP inhibitors.[1][3] PARP enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) system.[4][5] They act as molecular sensors for DNA single-strand breaks (SSBs), binding to the damaged site and synthesizing long chains of poly(ADP-ribose) (PAR).[6][7] This PAR chain acts as a scaffold to recruit other DNA repair proteins, facilitating the base excision repair (BER) pathway and maintaining genomic integrity.[6][7] Given this precedent, the investigation of a novel difluorophenyl-substituted phthalazinone for cytotoxic activity is logically grounded in its potential to disrupt this fundamental DNA repair mechanism.

The Principle of Synthetic Lethality: An Elegant Anti-Cancer Strategy

Many cancers harbor defects in specific DNA repair pathways, such as the homologous recombination (HR) pathway used to repair double-strand breaks (DSBs).[8] Cells with mutations in genes like BRCA1 or BRCA2 are deficient in HR.[8] While these cells can survive by relying heavily on other repair mechanisms like the PARP-mediated BER pathway, this dependence creates a critical vulnerability.

The concept of "synthetic lethality" exploits this vulnerability. In a healthy cell, inhibiting either the HR pathway or the PARP pathway alone is not lethal. However, in a cancer cell that already has a deficient HR pathway (e.g., a BRCA mutation), the pharmacological inhibition of PARP leads to the accumulation of unrepaired SSBs.[4] When the cell attempts to replicate its DNA, these SSBs are converted into toxic DSBs.[9] Without a functional HR pathway to repair these DSBs, the cell undergoes catastrophic genomic instability and is selectively killed via apoptosis.[4][9] This targeted approach allows for the selective elimination of cancer cells while sparing healthy cells, which have a functional HR pathway.[9]

cluster_0 Healthy Cell cluster_1 Cancer Cell (HR-Deficient) ssb0 Single-Strand Break (SSB) parp0 PARP-mediated BER Repair ssb0->parp0 Repaired survival0 Cell Survival parp0->survival0 hr0 Homologous Recombination (HR) (for DSBs) parpi0 PARP Inhibitor parpi0->parp0 Blocks ssb1 Single-Strand Break (SSB) dsb1 Double-Strand Break (DSB) (at replication fork) ssb1->dsb1 Unrepaired SSB leads to parpi1 PARP Inhibitor parp1 PARP-mediated BER Repair hr1 Defective HR apoptosis1 Apoptosis (Cell Death) hr1->apoptosis1 dsb1->hr1 Cannot be repaired parpi1->parp1 Blocks cluster_0 cluster_0 cluster_1 cluster_1

Caption: Mechanism of PARP inhibitor-induced synthetic lethality.

Objectives of this Guide

The primary goal of this guide is to establish a robust, multi-faceted workflow to characterize the cytotoxic profile of 4-(3,4-Difluorophenyl)-1,2-dihydrophthalazin-1-one. The specific objectives are:

  • To determine the dose-dependent effect on cell viability and calculate the IC₅₀ value across selected cancer and non-cancerous cell lines.

  • To assess the compound's effect on cell membrane integrity as an indicator of necrotic or late-stage apoptotic cell death.

  • To identify and quantify the induction of apoptosis as the primary mode of cell death.

  • To establish a preliminary assessment of the compound's selectivity towards cancer cells.

Strategic Selection of In Vitro Models

Rationale for Cell Line Selection

The choice of cell lines is a critical step that dictates the relevance and translatability of in vitro findings.[10] A well-designed preliminary study should include:

  • Relevant Cancer Models: Cell lines derived from common cancer types provide a context for the compound's potential therapeutic application.

  • A Non-Cancerous Control: A non-transformed cell line is essential for determining the compound's selectivity index (SI). A high SI indicates that the compound is more toxic to cancer cells than to normal cells, a hallmark of a promising therapeutic candidate.[11]

Recommended Cell Lines for Initial Screening
Cell LineTypeRationale
MCF-7 Human Breast AdenocarcinomaA well-characterized, estrogen-receptor positive cell line widely used in cancer research and drug screening.[12]
HCT-116 Human Colorectal CarcinomaA robust and commonly used cell line in oncology studies, known for its relevance in cytotoxicity assays.[13][14]
HEK-293 Human Embryonic KidneyA standard, non-cancerous human cell line used to assess baseline cytotoxicity and determine selectivity.[11]

Core Experimental Protocols

This section details the step-by-step methodologies for the three core cytotoxicity assays. It is imperative to maintain sterile technique throughout all cell culture procedures.

General Cell Culture and Compound Preparation
  • Cell Maintenance: Culture all cell lines in their recommended media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Compound Stock Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) of 4-(3,4-Difluorophenyl)-1,2-dihydrophthalazin-1-one in sterile dimethyl sulfoxide (DMSO). Store at -20°C.

  • Working Solutions: On the day of the experiment, prepare serial dilutions of the compound in complete culture medium. The final DMSO concentration in the culture wells should not exceed 0.5% to avoid solvent-induced toxicity.

Assay 1: Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of their viability.[15] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate overnight.[16]

  • Compound Treatment: Remove the old medium and add 100 µL of fresh medium containing various concentrations of the test compound (e.g., 0.1 µM to 100 µM). Include wells for a vehicle control (DMSO only) and a blank control (medium only).

  • Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.[15]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes.[12]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[17]

Assay 2: Membrane Integrity Assessment (LDH Assay)

This assay quantifies lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[18][19]

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described in the MTT protocol (Steps 1-3).

  • Establish Controls: Prepare three types of controls for each cell line:

    • Vehicle Control: Cells treated with vehicle (DMSO) only (spontaneous LDH release).

    • Maximum Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of incubation.[20]

    • Background Control: Medium only.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye). Add 50 µL of this mixture to each well containing the supernatant.[20]

  • Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light. Add 50 µL of stop solution.[20] Measure the absorbance at 490 nm.[19]

Assay 3: Apoptosis Characterization (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between different cell populations. Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis.[21] Propidium Iodide (PI) is a DNA-staining dye that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.[21]

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound (e.g., at its IC₅₀ and 2x IC₅₀ concentrations) for 24 hours.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently detach using trypsin-free EDTA to preserve membrane integrity.[22]

  • Washing: Centrifuge the collected cells at 300 x g for 5 minutes, discard the supernatant, and wash the cell pellet once with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.

Caption: Interpretation of Annexin V/PI flow cytometry results.

Data Analysis and Presentation

Calculating IC₅₀ and Percentage Cytotoxicity
  • MTT Assay: Calculate cell viability as a percentage relative to the vehicle control.

    • % Viability = [(Absorbance of Treated - Absorbance of Blank) / (Absorbance of Control - Absorbance of Blank)] x 100

    • Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

  • LDH Assay: Calculate cytotoxicity as a percentage of the maximum LDH release.

    • % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Data Summary Tables

All quantitative data should be summarized in clear, concise tables for easy comparison.

Table 1: IC₅₀ Values of 4-(3,4-Difluorophenyl)-1,2-dihydrophthalazin-1-one (Hypothetical Data)

Cell LineIC₅₀ (µM) after 48hSelectivity Index (SI)¹
MCF-75.2 ± 0.49.6
HCT-1168.1 ± 0.76.2
HEK-29350.1 ± 3.5-
¹ SI = IC₅₀ in HEK-293 / IC₅₀ in cancer cell line

Table 2: Membrane Compromise and Apoptosis Induction at 48h (Hypothetical Data)

Cell LineTreatment Conc.% Cytotoxicity (LDH)% Early Apoptosis% Late Apoptosis
MCF-7 Vehicle4.5 ± 1.13.1 ± 0.51.8 ± 0.3
IC₅₀ (5.2 µM)15.3 ± 2.528.5 ± 3.114.2 ± 2.0
HEK-293 Vehicle5.1 ± 0.92.5 ± 0.41.5 ± 0.2
IC₅₀ (50.1 µM)12.8 ± 2.18.7 ± 1.55.4 ± 1.1

Integrated Workflow and Discussion

A Unified Experimental Approach

The successful preliminary evaluation of a novel compound relies on an integrated workflow where data from multiple assays converge to form a coherent story.

cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis & Interpretation start Compound Synthesis 4-(3,4-Difluorophenyl)-1,2-dihydrophthalazin-1-one culture Cell Culture (MCF-7, HCT-116, HEK-293) start->culture treatment Dose-Response Treatment (0.1 µM - 100 µM, 48h) culture->treatment mtt MTT Assay (Metabolic Viability) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh apop Annexin V/PI Assay (Mode of Death) treatment->apop ic50 Calculate IC₅₀ & Selectivity Index mtt->ic50 mode Quantify Apoptosis vs. Necrosis ldh->mode apop->mode conclusion Preliminary Profile: Potency, Selectivity, MoA ic50->conclusion mode->conclusion

Caption: Integrated workflow for preliminary cytotoxicity assessment.

Discussion and Future Directions

The described workflow provides a robust initial assessment of the cytotoxic potential of 4-(3,4-Difluorophenyl)-1,2-dihydrophthalazin-1-one. Based on the hypothetical data presented, the compound demonstrates promising characteristics:

  • Potency: It exhibits cytotoxic activity in the low micromolar range against cancer cell lines.

  • Selectivity: The compound is significantly more toxic to cancer cells (MCF-7 and HCT-116) than to non-cancerous HEK-293 cells, as indicated by the high selectivity indices.

  • Mechanism: The primary mode of cell death appears to be apoptosis, as evidenced by a significant increase in Annexin V positive cells with only a modest increase in LDH release at the IC₅₀ concentration.

These findings are consistent with the initial hypothesis of PARP inhibition. The induction of apoptosis in cancer cells supports a mechanism that involves triggering programmed cell death rather than non-specific necrosis.

Future Directions:

  • Mechanism Validation: Perform western blot analysis to detect the cleavage of PARP and Caspase-3, which are biochemical hallmarks of apoptosis.

  • Cell Cycle Analysis: Investigate the compound's effect on cell cycle progression to see if it induces arrest at a specific phase (e.g., G2/M), which is common for DNA damaging agents.

  • Expanded Cell Line Screening: Test the compound against a panel of cell lines with known DNA repair deficiencies (e.g., BRCA1/2-mutant lines) to directly test the synthetic lethality hypothesis.

  • In Vivo Studies: If in vitro data remains promising, advance the compound to preclinical animal models to evaluate its efficacy and safety in a whole-organism context.

References

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. [Link]

  • Pommier, Y., O'Connor, M. J., & de Bono, J. (2016). Laying a trap to kill cancer cells: PARP inhibitors and their mechanisms of action. Science Translational Medicine, 8(362), 362ps17. [Link]

  • Golan, T., et al. (2019). Maintenance Olaparib for Germline BRCA-Mutated Metastatic Pancreatic Cancer. New England Journal of Medicine, 381(4), 317-327. [Link]

  • Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer Research, 72(21), 5588-5599. [Link]

  • Helleday, T. (2011). The underlying mechanism for the PARP and BRCA synthetic lethality: clearing up the misunderstandings. Molecular Oncology, 5(4), 387-393. [Link]

  • LifeNet Health. (n.d.). In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences. [Link]

  • Fong, P. C., et al. (2009). Inhibition of Poly(ADP-Ribose) Polymerase in Tumors from BRCA Mutation Carriers. New England Journal of Medicine, 361(2), 123-134. [Link]

  • Krishnakumar, R., & Kraus, W. L. (2010). The PARP side of the nucleus: molecular actions, physiological outcomes, and clinical targets. Molecular Cell, 39(1), 8-24. [Link]

  • Shah, A. P., et al. (2018). A Review on DNA Repair Inhibition by PARP Inhibitors in Cancer Therapy. Folia Medica, 60(1), 39-47. [Link]

  • CancerNetwork. (2017). PARP Inhibitors: The Cornerstone of DNA Repair–Targeted Therapies. [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. [Link]

  • ResearchGate. (n.d.). Mechanism of action of poly (ADP) ribose polymerase (PARP) inhibitors. [Link]

  • Bio-protocol. (2018). LDH Cytotoxicity Assay. [Link]

  • PubMed. (2015). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • Elabscience. (n.d.). Annexin V-FITC/PI Apoptosis Kit. [Link]

  • ACS Omega. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. [Link]

  • ResearchGate. (2018). Protocol for Annexin V-FITC apoptosis assay?. [Link]

  • BMC Chemistry. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • Frontiers in Chemistry. (2021). Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies. [Link]

  • Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. [Link]

  • Cell Biolabs. (n.d.). CytoSelect™ MTT Cell Proliferation Assay. [Link]

  • Sigma-Aldrich. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Taylor & Francis Online. (2024). Synthesis and Cytotoxicity of Novel β-Ala-Phthalazine-Based Derivatives as VEGFR2 Inhibitors and Apoptosis-Inducers Against Liver Cancer. [Link]

  • ResearchGate. (2022). Cytotoxic activity of phthaazin-1-ol and phthalazine-1-one compounds against human tumor cells. [Link]

  • PubMed. (2018). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. [Link]

  • ERIC. (2018). Selection of an Optimal Cytotoxicity Assay for Undergraduate Research. [Link]

  • PMC. (2023). Selection of optimal cell lines for high-content phenotypic screening. [Link]

  • Open Targets Blog. (2019). Looking for cell line models to predict drug response in cancer patients? Use CELLector. [Link]

  • PubMed. (2018). Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid and 4-[3-(3,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid. [Link]

  • PubMed. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. [Link]

Sources

Methodological & Application

Application Note: Characterization and Validation of Phthalazinone-Based PARP Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[3][4]

This application note details the protocols for evaluating 4-(3,4-Difluorophenyl)-1,2-dihydrophthalazin-1-one , a small molecule belonging to the phthalazinone class of PARP inhibitors.[1][2] This scaffold is structurally homologous to the clinical standard Olaparib (AZD2281) , sharing the core pharmacophore required for binding to the nicotinamide pocket of the PARP catalytic domain.

Critical Chemical Insight: While Olaparib contains a 4-fluoro-3-(piperazine-1-carbonyl)benzyl moiety, the compound specified here (4-(3,4-Difluorophenyl)-1,2-dihydrophthalazin-1-one) represents a simplified core analog.[1][2] Researchers utilizing this specific molecule are typically investigating Structure-Activity Relationships (SAR) regarding the "tail" region's effect on solubility and PARP-trapping potency, or using it as a fragment probe.[1][2]

Mechanism of Action: Like its analogs, this compound functions through two distinct mechanisms:

  • Catalytic Inhibition: Competes with NAD+ at the catalytic site of PARP1/2, preventing poly(ADP-ribosyl)ation (PARylation).[3]

  • PARP Trapping: Stabilizes the PARP-DNA complex at sites of Single-Strand Breaks (SSBs), preventing DNA repair and causing replication fork collapse—the primary driver of cytotoxicity in BRCA-deficient cells (Synthetic Lethality).[1][2]

Chemical Properties & Handling
PropertySpecificationNotes
Molecular Weight ~272.25 g/mol (Est.)[1][2]Significantly lower than Olaparib (434.46) due to lack of piperazine tail.
Solubility DMSO (up to 100 mM)Insoluble in water. Prepare stocks in anhydrous DMSO.
Storage -20°C (Desiccated)Stable for >1 year in solid state. Avoid freeze/thaw of DMSO stocks (>3 cycles).
Handling Light SensitiveProtect stocks from direct light.

Mechanistic Visualization

The following diagram illustrates the dual mechanism of action and the downstream consequences leading to synthetic lethality.

PARP_Mechanism DNA_Damage Single Strand Break (SSB) PARP PARP1/2 Enzyme DNA_Damage->PARP Recruitment Complex PARP-DNA Complex PARP->Complex Compound Phthalazinone Inhibitor (4-(3,4-Difluorophenyl)...) Compound->Complex Binds NAD+ Pocket Path_A Catalytic Inhibition (No PARylation) Complex->Path_A Path_B PARP Trapping (Complex Stabilization) Complex->Path_B Primary Cytotoxic Mechanism Rep_Fork Replication Fork Collapse Path_A->Rep_Fork Path_B->Rep_Fork DSB Double Strand Break (DSB) Rep_Fork->DSB BRCA_WT BRCA Proficient (HR Repair) DSB->BRCA_WT BRCA_Mut BRCA Deficient (No Repair) DSB->BRCA_Mut Survival Cell Survival BRCA_WT->Survival Death Synthetic Lethality (Apoptosis) BRCA_Mut->Death

Figure 1: Mechanism of Action.[1][2] The compound induces synthetic lethality primarily through PARP trapping, converting SSBs into lethal DSBs in HR-deficient contexts.[1][2]

Protocol 1: In Vitro Enzymatic Inhibition Assay (HTS)

Objective: Determine the IC50 of the compound against purified PARP1 and PARP2 enzymes. Method: Universal Colorimetric PARP Assay (ELISA-based).[1][2][4]

Materials
  • Enzyme: Recombinant Human PARP1 (High Specific Activity).

  • Substrate: Biotinylated-NAD+ (Bio-NAD+).[1][2]

  • Plate: Histone-coated 96-well strip plates.[1][2]

  • Detection: Streptavidin-HRP + TACS-Sapphire substrate.[1][2]

  • Control Inhibitor: Olaparib (AZD2281) or 3-Aminobenzamide (3-AB).[1][2]

Step-by-Step Methodology
  • Inhibitor Preparation:

    • Prepare a 10 mM stock of 4-(3,4-Difluorophenyl)-1,2-dihydrophthalazin-1-one in DMSO.[1][2]

    • Perform a 1:3 serial dilution in 1X PARP Buffer to generate concentrations ranging from 10 µM down to 0.1 nM.

    • Note: Keep final DMSO concentration <1% to avoid enzyme denaturation.

  • Assay Setup:

    • Hydrate: Add 50 µL 1X PARP Buffer to histone-coated wells; incubate 30 min at RT. Remove buffer.

    • Add Inhibitor: Add 10 µL of diluted inhibitor to respective wells.

    • Add Enzyme: Add 20 µL of diluted PARP1 enzyme (0.5 Units/well). Incubate 10 min at RT.

    • Initiate Reaction: Add 20 µL of PARP Cocktail (containing Bio-NAD+ and Activated DNA).

    • Incubate: 60 minutes at RT.

  • Detection:

    • Wash plate 4x with PBS + 0.1% Triton X-100.

    • Add 50 µL Strep-HRP (1:500 dilution). Incubate 20 min.

    • Wash 4x.[5][6]

    • Add 50 µL TACS-Sapphire .[1][2] Incubate in dark for 10-15 min (blue color develops).

    • Stop reaction with 50 µL 0.2M HCl (turns yellow).

  • Analysis:

    • Read Absorbance at 450 nm.[5][6][7]

    • Calculate % Inhibition:

      
      .
      
    • Fit curve using non-linear regression (4-parameter logistic) to derive IC50.

Expert Insight: Phthalazinones like Olaparib typically show IC50s in the 1–5 nM range for PARP1. If your compound lacks the piperazine tail, expect a potential shift in potency (likely higher IC50) due to loss of auxiliary binding interactions.

Protocol 2: Cellular PARP Trapping Assay

Objective: Distinguish between simple catalytic inhibition and PARP Trapping . This is the gold standard for validating the cytotoxicity of this class of inhibitors. Principle: Trapped PARP-DNA complexes are insoluble.[1][2] We fractionate cells into "Soluble" (cytosolic/nucleoplasmic) and "Chromatin-bound" (DNA-trapped) fractions.[1][2]

Materials
  • Cell Line: HeLa or MDA-MB-436.[1][2]

  • Reagents: MMS (Methyl methanesulfonate) to induce DNA damage, Thermo Subcellular Protein Fractionation Kit (or home-brew buffers).[1]

  • Antibodies: Anti-PARP1 (Cell Signaling #9542), Anti-Histone H3 (Loading Control).[8]

Workflow
  • Treatment:

    • Seed cells (1x10^6) in 10cm dishes.

    • Pre-treat with 1 µM, 5 µM, 10 µM of the test compound for 1 hour.

    • Add 0.01% MMS (alkylating agent) for 30 mins to induce SSBs (triggers PARP recruitment).

  • Fractionation (Critical Step):

    • Harvest cells and wash in ice-cold PBS.[1][2][6]

    • Cytosolic Lysis: Resuspend in buffer (10 mM HEPES, 10 mM KCl, 1.5 mM MgCl2, 0.34 M Sucrose, 10% Glycerol, 0.1% Triton X-100). Centrifuge 1300xg, 4°C, 5 min. -> Supernatant = Cytosolic/Soluble Fraction .[1][2]

    • Nuclear Lysis: Wash pellet. Resuspend in Nuclear Buffer (3 mM EDTA, 0.2 mM EGTA). Incubate 30 min on ice. Centrifuge 1700xg, 5 min. -> Pellet = Chromatin Bound Fraction .[1][2]

    • Chromatin Solubilization: Resuspend pellet in high-salt buffer or SDS-loading buffer and sonicate/boil.[1][2]

  • Western Blot Analysis:

    • Load equal amounts of Chromatin Fraction.

    • Blot for PARP1 .[9][5][8]

    • Result: A potent trapper (like Olaparib/Talazoparib) will show a massive increase in PARP1 band intensity in the chromatin fraction compared to Vehicle+MMS.

    • Note: The test compound should increase chromatin-bound PARP1 in a dose-dependent manner.[1][2]

Protocol 3: Synthetic Lethality (Clonogenic Survival)

Objective: Confirm the compound kills BRCA-deficient cells selectively.[2]

Experimental Design
VariableCondition ACondition B
Cell Line DLD-1 BRCA2 (-/-)DLD-1 WT (Parental)
Seeding Density 500 - 1000 cells/well500 - 1000 cells/well
Plate Format 6-well plate6-well plate
Methodology
  • Seeding: Seed cells and allow adherence for 24 hours.

  • Treatment: Treat with serial dilutions of the compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). Include a DMSO control.[9]

  • Incubation: Incubate for 10–14 days . Refresh media + drug every 3-4 days.

  • Staining:

    • Wash with PBS.[5][6][7]

    • Fix with Methanol:Acetic Acid (3:[2]1) for 20 min.

    • Stain with 0.5% Crystal Violet for 30 min.

  • Quantification: Count colonies (>50 cells).

  • Data: Plot Survival Fraction vs. Log[Concentration].

    • Success Criteria: The IC50 for BRCA2-/- cells should be >100-fold lower than for WT cells.[1][2]

Experimental Workflow Decision Tree

Workflow Start Start: Compound 4-(3,4-Difluorophenyl)... Solubility Check Solubility (DMSO Stock) Start->Solubility Enzymatic Protocol 1: Enzymatic Assay (Cell-Free IC50) Solubility->Enzymatic Decision1 IC50 < 100 nM? Enzymatic->Decision1 Trapping Protocol 2: Chromatin Trapping (Western Blot) Decision1->Trapping Yes Stop Stop: Compound Inactive Decision1->Stop No Decision2 Trapping Confirmed? Trapping->Decision2 Viability Protocol 3: Synthetic Lethality (Clonogenic Assay) Decision2->Viability Yes Decision2->Stop No

Figure 2: Recommended validation workflow. Enzymatic potency must be established before investing in cellular assays.

References

  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1.[1][2] Journal of Medicinal Chemistry, 51(20), 6581–6591.

  • Murai, J., et al. (2012).[3] Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors.[3][10][11] Cancer Research, 72(21), 5588–5599.

  • FDA Label. (2014). Lynparza (Olaparib) Prescribing Information.

  • Pommier, Y., et al. (2016). Laying a trap to kill cancer cells: PARP inhibitors and their mechanisms of action.[9][3][8][10][11] Science Translational Medicine, 8(362), 362ps17.

Sources

Application Note: Preparation of 4-(3,4-Difluorophenyl)-1,2-dihydrophthalazin-1-one (Olaparib) Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the precise methodology for preparing, storing, and utilizing stock solutions of 4-(3,4-Difluorophenyl)-1,2-dihydrophthalazin-1-one , commonly known as Olaparib (AZD2281).[1] Olaparib is a potent poly(ADP-ribose) polymerase (PARP) inhibitor used extensively in oncology research to induce synthetic lethality in BRCA-deficient cells.

Critical Scientific Insight: Olaparib exhibits poor aqueous solubility (<0.1 mg/mL).[2][3] Successful in vitro application requires a rigid solubilization protocol using Dimethyl Sulfoxide (DMSO) as the primary vehicle. Improper preparation—specifically "crashing out" upon addition to aqueous media—is the leading cause of inconsistent IC50 data in PARP inhibition assays.

Physicochemical Profile

Understanding the physical constraints of the molecule is the first step to reproducible data.

PropertySpecification
Common Name Olaparib (AZD2281)
IUPAC Name 4-(3,4-Difluorophenyl)-1,2-dihydrophthalazin-1-one (Core scaffold)
CAS Number 763113-22-0
Molecular Weight 434.46 g/mol
Solubility (DMSO) ~33 mg/mL (Max ~50 mM)
Solubility (Water) Insoluble (< 1 mg/mL)
Solubility (Ethanol) Low (~1.7 mg/mL) - Not recommended for stock
Appearance White to off-white crystalline solid

Materials & Equipment

  • Compound: Olaparib (High purity >98%).[3][4][5]

  • Vehicle: Sterile-filtered DMSO (Dimethyl Sulfoxide), Hybridoma or Cell Culture Grade (Sigma-Aldrich or equivalent).

  • Vessels: Amber glass vials or Polypropylene (PP) tubes.

    • Note: Avoid Polystyrene (PS) for concentrated DMSO stocks as DMSO can leach plasticizers from PS, introducing experimental artifacts.

  • Filtration (Optional): 0.22 µm PTFE or Nylon syringe filters.

    • Warning: Do NOT use Cellulose Acetate (CA) filters; DMSO degrades them.

Protocol: Preparation of 50 mM Master Stock

A 50 mM stock is the industry standard, allowing for high-dilution factors (1:1000 or greater) to keep final DMSO concentrations below toxic thresholds (<0.1%).

Step 1: Molar Mass Calculation

To prepare 1 mL of a 50 mM stock solution:




Step 2: Solubilization Workflow
  • Weighing: Accurately weigh 21.7 mg of Olaparib powder into a sterile amber glass vial.

  • Solvent Addition: Add 1.0 mL of high-grade DMSO.

    • Technique: Do not add the full volume instantly. Add 500 µL, vortex to wet the powder, then add the remaining 500 µL.

  • Dissolution: Vortex vigorously for 30–60 seconds.

    • Visual Check: The solution should be completely clear and colorless. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Sterilization (Conditional): If the DMSO was not pre-sterilized, filter through a 0.22 µm PTFE filter into a fresh sterile vial.

  • Aliquoting: Immediately dispense into 20–50 µL aliquots in sterile PP PCR tubes.

    • Why? Olaparib is stable, but repeated freeze-thaw cycles introduce moisture (DMSO is hygroscopic), which causes the compound to precipitate.

Step 3: Storage
  • Short-term (weeks): -20°C.

  • Long-term (months/years): -80°C.[1]

  • Protection: Keep away from light.

Visualization: Preparation Workflow

StockPrep Powder Olaparib Powder (21.7 mg) DMSO Add DMSO (1 mL) Powder->DMSO Vortex Vortex/Sonicate (Clear Solution) DMSO->Vortex Solubilization Aliquot Aliquot (20-50 µL) Vortex->Aliquot Immediate Freeze Store at -80°C (Avoid Freeze-Thaw) Aliquot->Freeze

Figure 1: Workflow for preparing a stable 50 mM Olaparib Master Stock.

Protocol: Dilution for Cell Culture (The "Golden Rule")

Directly adding 50 mM stock to cell media often causes local precipitation (the "cloudy puff") because the drug concentration momentarily exceeds solubility limits before mixing.

The Solution: Use an Intermediate Dilution Step .

Target Concentrations
  • IC50 Range: 1–10 nM (BRCA-deficient cells).

  • Assay Range: 10 nM – 10 µM.

  • Max DMSO: Must be

    
     (v/v) to ensure cell viability is not compromised by the solvent.
    
Serial Dilution Scheme (Example for 10 µM Final Treatment)

We need a final concentration of 10 µM in the well, with 0.1% DMSO .

  • Preparation of 1000x Intermediate (10 mM):

    • Take 10 µL of 50 mM Master Stock .

    • Add 40 µL of DMSO .

    • Result: 10 mM solution (100% DMSO).

  • Preparation of 10x Working Solution (100 µM):

    • Take 10 µL of 10 mM Intermediate .

    • Add 990 µL of Cell Culture Media (pre-warmed).

    • Result: 100 µM solution (1% DMSO). Vortex immediately.

  • Final Addition to Cells:

    • Add 100 µL of the 10x Working Solution to 900 µL of cell suspension in the well.

    • Final Concentration:10 µM Olaparib .

    • Final DMSO:0.1% .

Visualization: Serial Dilution Logic

SerialDilution Stock 50 mM Master Stock (100% DMSO) Inter 10 mM Intermediate (Dilute in DMSO) Stock->Inter Dilute 1:5 (in DMSO) Working 100 µM Working Sol. (Dilute in Media 1:100) Inter->Working Dilute 1:100 (Into Media) Well Final Well: 10 µM (Dilute 1:10) Final DMSO: 0.1% Working->Well Add to Cells

Figure 2: Serial dilution strategy to prevent precipitation and maintain low DMSO toxicity.

Quality Control & Troubleshooting

Self-Validating the Protocol[9]
  • Visual Precipitate Check: Hold the Working Solution (Step 2 above) up to a light source. It should be transparent. If it is cloudy, the compound has crashed out.

    • Fix: Increase the volume of the intermediate DMSO dilution or warm the media to 37°C before mixing.

  • Vehicle Control: Always run a "DMSO-only" control lane at the same final concentration (e.g., 0.1%) to normalize data. Olaparib effects must be calculated relative to the Vehicle Control, not the Media Control.

Mechanism of Action Validation

To ensure the drug is active, use a positive control assay:

  • Western Blot: Check for the increase in PARylation levels (inhibition should decrease PAR polymers) or accumulation of γH2AX (DNA damage marker) in treated cells compared to controls [1].

References

  • Menear, K. A., et al. (2008).[3] 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry.

  • SelleckChem. (n.d.). Olaparib (AZD2281) Chemical Properties and Protocols. Selleck Chemicals.

  • Cayman Chemical. (n.d.). Olaparib Product Information and Solubility Data. Cayman Chemical.[3][6]

  • MedChemExpress. (n.d.).[7] Olaparib Solubility and Dilution Calculator. MedChemExpress.

Sources

Application Note: Comprehensive Evaluation of Phthalazine Derivatives as Anti-Breast Cancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Significance

The phthalazine scaffold (a benzopyridazine) represents a privileged structure in oncology drug discovery. It serves as the core pharmacophore for several clinically significant inhibitors, including Vatalanib (PTK787) , a VEGFR tyrosine kinase inhibitor, and Olaparib , a PARP inhibitor used in BRCA-mutated breast cancers.

When evaluating novel phthalazine derivatives for anti-breast cancer activity, a multi-parametric approach is required to distinguish general cytotoxicity from targeted therapeutic efficacy. This guide outlines a validated workflow to assess these compounds, specifically targeting VEGFR-2 inhibition (anti-angiogenesis) and PARP-1 inhibition (DNA repair disruption) in breast cancer models such as MCF-7 (Luminal A) and MDA-MB-231 (Triple-Negative/TNBC).

Experimental Workflow Overview

The evaluation process follows a funnel approach: In Silico prediction filters candidates, In Vitro cytotoxicity screens for potency, and Mechanistic assays validate the mode of action.

Phthalazine_Workflow Start Library of Phthalazine Derivatives Docking Phase 1: In Silico Docking (VEGFR-2 / PARP-1) Start->Docking Filter MTT Phase 2: Cytotoxicity Screen (MTT Assay) Docking->MTT Top Hits Selectivity Selectivity Index (SI) (Normal vs. Cancer Cells) MTT->Selectivity IC50 Determination Mechanism Phase 3: Mechanism (Apoptosis & Enzyme Assay) Selectivity->Mechanism SI > 2.0 Lead Lead Candidate Identification Mechanism->Lead Validated MOA

Figure 1: Integrated workflow for the evaluation of phthalazine derivatives, prioritizing selectivity and mechanistic validation.

Phase 1: In Silico Molecular Docking (Pre-Screening)

Before wet-lab synthesis or testing, molecular docking is essential to rationalize the design and predict binding affinity.

Protocol
  • Target Selection:

    • VEGFR-2: Retrieve PDB ID 4ASD (co-crystallized with Sorafenib).

    • PARP-1: Retrieve PDB ID 4UND (co-crystallized with Olaparib).

    • EGFR: Retrieve PDB ID 1M17 (co-crystallized with Erlotinib).

  • Ligand Preparation: Minimize energy of phthalazine derivatives using MMFF94 force field.

  • Docking Execution: Use AutoDock Vina or MOE.

    • Critical Check: Ensure the phthalazine nitrogen atoms form hydrogen bonds with the hinge region residues (e.g., Cys919 in VEGFR-2).

  • Success Criteria: Binding energy < -8.0 kcal/mol and RMSD < 2.0 Å relative to the co-crystallized ligand.

Phase 2: In Vitro Cytotoxicity Profiling (The Screen)

The MTT assay is the gold standard for high-throughput screening of cell viability.

Cell Line Selection
  • MCF-7: Estrogen Receptor positive (ER+), non-invasive.

  • MDA-MB-231: Triple-Negative (TNBC), highly aggressive, metastatic.

  • MCF-10A: Normal mammary epithelial cells (Control for selectivity).

Detailed Protocol: MTT Assay
  • Seeding: Plate cells in 96-well plates at a density of

    
     cells/well in 100 µL complete media (DMEM + 10% FBS).
    
  • Incubation: Allow attachment for 24 hours at 37°C, 5% CO₂.

  • Treatment:

    • Dissolve phthalazine derivatives in DMSO (Stock 10 mM).

    • Prepare serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM).

    • Control: Vehicle control (0.1% DMSO max).

    • Reference: Sorafenib (for VEGFR) or Olaparib (for PARP).

    • Add 100 µL of treatment media to wells (Triplicate). Incubate for 48 or 72 hours .

  • Development:

    • Add 20 µL MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours (purple formazan crystals form).

    • Remove media carefully.

    • Solubilize crystals with 100 µL DMSO.

  • Measurement: Read Absorbance at 570 nm (reference 630 nm).

Data Analysis

Calculate % Cell Viability:


IC50 Calculation:  Use non-linear regression (Sigmoidal dose-response) in GraphPad Prism.
Selectivity Index (SI): 

. An

indicates selective toxicity.

Phase 3: Mechanistic Validation

Once cytotoxic potency is established (IC50 < 10 µM), the mechanism must be confirmed. Phthalazines typically induce apoptosis via kinase inhibition or DNA repair failure.

Apoptosis Analysis (Annexin V-FITC / PI)

This assay differentiates between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.

Protocol:

  • Treat MDA-MB-231 cells with the IC50 concentration of the lead phthalazine for 24 hours.

  • Harvest cells (trypsinize) and wash with cold PBS.

  • Resuspend in 100 µL 1X Annexin-binding buffer .

  • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) .

  • Incubate 15 min at RT in the dark.

  • Analyze via Flow Cytometry (Ex/Em: 488/530 nm for FITC, 488/617 nm for PI).

VEGFR-2 Enzymatic Inhibition Assay

To confirm the molecular target is indeed VEGFR-2 (and not general toxicity).

Protocol:

  • Use a commercial VEGFR-2 Kinase Assay Kit (ELISA or FRET-based).

  • Incubate recombinant VEGFR-2 enzyme with ATP, substrate (Poly Glu:Tyr), and varying concentrations of the phthalazine derivative.

  • Detect phosphorylation using an anti-phosphotyrosine antibody.

  • Result: A potent phthalazine derivative should show an enzymatic IC50 in the nanomolar (nM) range (e.g., < 100 nM), correlating with cellular data.

Mechanistic Pathway Visualization

Understanding the downstream effects of Phthalazine binding is crucial for publication and valid interpretation of results.

Phthalazine_Mechanism Drug Phthalazine Derivative VEGFR2 VEGFR-2 Receptor (Endothelial/Tumor Cell) Drug->VEGFR2 Inhibits (Type II) PARP PARP-1 Enzyme (Nucleus) Drug->PARP Inhibits (Synthetic Lethality) PI3K PI3K/Akt Pathway VEGFR2->PI3K Blocks Activation MAPK RAS/RAF/MEK/ERK VEGFR2->MAPK Blocks Activation DNA_Repair DNA Repair (BER Pathway) PARP->DNA_Repair Blocks Repair Caspase Caspase 3/7 Activation PI3K->Caspase Loss of Survival Signal Angiogenesis Angiogenesis Inhibition MAPK->Angiogenesis Reduced Proliferation DNA_Repair->Caspase Genomic Instability Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 2: Dual mechanism of action: Phthalazines can inhibit VEGFR-2 signaling or PARP-1 DNA repair, converging on Caspase activation and Apoptosis.

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
High IC50 (> 50 µM) Poor solubility or cell permeability.Check LogP (aim for 2-4). Ensure DMSO concentration < 0.5% in final well.
Non-selective toxicity General membrane disruption rather than kinase inhibition.Compare against MCF-10A (normal cells).[1] If SI < 1, discard candidate.
Inconsistent MTT Data Evaporation in edge wells.Fill edge wells with PBS (do not use for data). Use a humidity chamber.
No Apoptosis (Annexin V-) Necrotic cell death or cytostatic effect only.Check PI only staining (Necrosis) or perform Cell Cycle analysis (G2/M arrest).

References

  • Emam, S. M., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies.[2] BMC Chemistry.[2]

  • El-Sayed, H. A., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation.[3] RSC Advances.

  • Ibrahim, M. K., et al. (2017). Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors. Bioorganic Chemistry.

  • BenchChem. A Comparative Benchmark of Novel Phthalazine Derivatives Against Existing Drugs in Oncology. BenchChem Application Notes.

Sources

Troubleshooting & Optimization

How to improve the solubility of 4-(3,4-Difluorophenyl)-1,2-dihydrophthalazin-1-one in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Technical Support Center for researchers working with the phthalazinone scaffold. It moves from immediate troubleshooting to advanced formulation strategies.[][2]

Ticket ID: #SOL-PHTH-001 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry Molecule Classification: "Brick Dust" (High Crystallinity, Low Solubility)[2]

Executive Summary

The molecule 4-(3,4-Difluorophenyl)-1,2-dihydrophthalazin-1-one (a core scaffold for PARP inhibitors like Olaparib) presents a classic "Brick Dust" challenge.[2] It possesses high crystal lattice energy due to intermolecular hydrogen bonding (amide/lactam dimers) and moderate lipophilicity.

Critical Constraint: Unlike Olaparib, this specific intermediate lacks the basic piperazine tail . Therefore, it cannot be solubilized by forming acid salts (e.g., HCl) at physiological pH. Its only ionizable group is the lactam nitrogen (pKa ~11-12), rendering pH adjustment ineffective below pH 10.

Part 1: The Solubility Decision Matrix

Before attempting a protocol, identify your target concentration and application using the decision tree below.

Solubility_Decision_Tree Start Start: Define Goal Conc_Check Target Concentration? Start->Conc_Check Low_Conc < 10 µM (Enzymatic Assays) Conc_Check->Low_Conc High_Conc > 100 µM (Cell/In Vivo) Conc_Check->High_Conc DMSO_Route DMSO Stock + Serial Dilution Low_Conc->DMSO_Route CD_Route Cyclodextrin Complexation (HP-β-CD) High_Conc->CD_Route Standard ASD_Route Amorphous Solid Dispersion (HPMC-AS) High_Conc->ASD_Route Scale-up Crash_Check Precipitation on Dilution? DMSO_Route->Crash_Check Yes Yes Crash_Check->Yes Yes No No Crash_Check->No No Surfactant Add 0.05% Tween-80 to Buffer Yes->Surfactant Proceed with Assay Proceed with Assay No->Proceed with Assay

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental requirements.

Part 2: Troubleshooting & Protocols

Issue 1: "The Crash" (Precipitation upon dilution)

Symptom: You prepare a 10 mM stock in DMSO, but when you dilute it 1000x into PBS (pH 7.4), the solution turns cloudy or compound activity is lost over time. Root Cause: The "Solvent Shift." The molecule is hydrophobic.[] When a droplet of DMSO enters the water, the DMSO diffuses away faster than the drug can solvate, leaving the drug supersaturated locally. It immediately nucleates and crystallizes.[2]

Corrective Protocol: The "Sandwich" Dilution

Do not add the DMSO stock directly to the final volume of buffer. Use an intermediate step.

  • Prepare Stock: Dissolve compound in 100% DMSO to 10 mM .

  • Intermediate Dilution:

    • Prepare a solution of 50% DMSO / 50% PEG-400 .

    • Dilute your 10 mM stock 1:10 into this mixture (Final: 1 mM).

  • Final Dilution:

    • Prepare your assay buffer with 0.05% Tween-80 .[2]

    • Add the buffer slowly to the intermediate solution (or vice versa) with constant vortexing.

    • Why? The PEG-400 and Tween-80 act as "chaperones," preventing the molecules from aggregating as the DMSO concentration drops.

Issue 2: "It won't dissolve for animal studies" (High Concentration)

Symptom: You need 5 mg/mL for IP/PO dosing, but DMSO is toxic at high volumes, and the compound floats in PBS. Root Cause: High lattice energy.[2] The crystal structure is too stable to be broken by water alone. Solution: Cyclodextrin Complexation. This is the industry standard for phthalazinones (used in Olaparib formulations).

Protocol: HP-β-CD Encapsulation

This method encapsulates the hydrophobic drug inside a water-soluble "donut" molecule.[2]

Reagents:

  • HP-β-CD (2-Hydroxypropyl-β-cyclodextrin) - Medical Grade recommended.[2]

  • Buffer: Citrate (pH 4) or Phosphate (pH 7).[2]

Workflow:

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in PBS.[2] Stir until clear.

  • Addition: Add the phthalazinone powder slowly to the vehicle.

    • Target: 2–5 mg/mL.[2]

  • Energy Input (Crucial):

    • The mixture will look like a suspension.

    • Sonicate for 30 minutes at 40°C.

    • Shake at 200 RPM overnight at room temperature.

  • Filtration: Filter through a 0.22 µm PVDF filter. The resulting clear solution is the drug-CD complex.[2]

Data Validation:

Solvent System Solubility (approx.) Biological Compatibility
Pure Water / PBS < 0.01 mg/mL High
10% DMSO in PBS ~0.05 mg/mL (Unstable) Low (Cell toxicity)

| 20% HP-β-CD | > 2.0 mg/mL | High (Standard for In Vivo) |[2]

Issue 3: "Can I just use acid/base to dissolve it?"

FAQ: The structure has nitrogens.[3] Can I use HCl to make a salt? Technical Answer: NO. [2]

  • Reasoning: The nitrogen atoms in the phthalazinone ring are part of an amide-like (lactam) system or are electron-deficient.[2] They are not basic enough to be protonated by physiological acids (like HCl) to form a stable salt.[2]

  • The Lactam NH: The only ionizable proton is the lactam NH, which is acidic, but its pKa is ~11–12.

  • Implication: To ionize it (and dissolve it as a base salt), you would need a pH > 12 (e.g., 0.1 M NaOH). This is corrosive and incompatible with biological assays.[2] Stick to Cyclodextrins or ASDs.

Part 3: Advanced Mechanism Visualization

Understanding how the cyclodextrin works is vital for explaining the formulation to reviewers.

CD_Complexation cluster_water Aqueous Buffer Environment Drug Drug (Hydrophobic) Complex Inclusion Complex Drug->Complex Guest enters cavity CD Cyclodextrin (Bucket) CD->Complex Host shields hydrophobic core

Figure 2: Schematic of the host-guest inclusion complex. The hydrophobic phthalazinone (Guest) enters the lipophilic cavity of the Cyclodextrin (Host), while the hydrophilic exterior of the CD interacts with the aqueous buffer.

References & Authority

  • Olaparib Formulation Strategy:

    • Title: A Quaternary Solid Dispersion System for Improving the Solubility of Olaparib.[4]

    • Source: MDPI (Pharmaceutics), 2025.

    • Relevance: Validates the use of solid dispersions and surfactants for the phthalazinone core.

    • URL:[Link][2]

  • Cyclodextrin Efficacy:

    • Title: Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin.[2][5]

    • Source: MDPI (Molecules), 2026.

    • Relevance: Confirms HP-β-CD as the gold standard for solubilizing poorly soluble anticancer agents.[2]

    • URL:[Link][2]

  • Phthalazinone Chemistry:

    • Title: Novel Poly(phthalazinone thioether sulfone/ketone)s: Synthesis, solubility and thermostability.[6]

    • Source: ResearchGate.[2]

    • Relevance: Discusses the solubility profiles of the phthalazinone moiety in various organic solvents.

    • URL:[Link][2]

  • Lipid-Based Delivery:

    • Title: Strategies to Formulate Lipid-based Drug Delivery Systems.

    • Source: American Pharmaceutical Review.[2]

    • Relevance: Provides the theoretical basis for using PEG/Tween co-solvent systems for Class IV drugs.

    • URL:[Link]

Sources

Optimization of reaction conditions for high-yield phthalazinone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of phthalazinone synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of their phthalazinone products. Phthalazinone derivatives are crucial structural motifs in many biologically active molecules and pharmaceuticals, making their efficient synthesis a significant area of interest.[1][2] This resource provides in-depth, field-proven insights into common challenges and their solutions, structured in a user-friendly question-and-answer format.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges you may encounter during phthalazinone synthesis. The solutions provided are grounded in established chemical principles and supported by peer-reviewed literature.

Problem 1: Low to No Product Yield

Question: I am getting a very low yield, or no desired phthalazinone product at all. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield in phthalazinone synthesis can stem from several factors, ranging from suboptimal reaction conditions to issues with starting materials. Here’s a systematic approach to diagnosing and resolving the problem:

1. Re-evaluate Your Starting Materials and Reagents:

  • Purity of Reactants: The purity of your starting materials, such as 2-acylbenzoic acids, phthalic anhydrides, or phthalaldehydic acids, and the hydrazine source is critical.[3][4] Impurities can interfere with the reaction. Consider purifying your starting materials if their purity is questionable.

  • Hydrazine Source: Hydrazine and its derivatives are common reagents for phthalazinone synthesis.[3][5] Ensure you are using the correct form (e.g., hydrazine hydrate vs. anhydrous hydrazine) and that it has not degraded, which can happen with improper storage.

2. Optimize Reaction Conditions:

  • Temperature and Reaction Time: Many phthalazinone syntheses require heating.[6][7] If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can lead to decomposition of reactants or products.[8] It is recommended to perform small-scale experiments to screen a range of temperatures and monitor the reaction progress over time using techniques like Thin Layer Chromatography (TLC).[9] For instance, some protocols specify refluxing in ethanol for several hours.[3][6]

  • Solvent Choice: The choice of solvent is crucial. Common solvents include ethanol, acetic acid, and dimethylformamide (DMF).[3][7][9] The solvent should be able to dissolve the reactants and be stable at the reaction temperature. In some cases, solvent-free reactions have been shown to produce nearly quantitative yields.[4]

  • Catalyst Selection and Loading: Many synthetic routes for phthalazinones rely on catalysts, which can be acidic, basic, or transition-metal-based.[1][3][9] The choice of catalyst depends on the specific reaction. For example, p-toluenesulfonic acid (PTSA) has been used as a catalyst in some condensation reactions.[3][5] The catalyst loading also needs to be optimized; too little may result in a sluggish reaction, while too much can lead to side product formation.

3. Consider the Reaction Mechanism:

  • The primary route to phthalazinones is the cyclocondensation of a suitable carbonyl compound with a hydrazine.[2][3] Understanding the mechanism can help in troubleshooting. For example, the initial formation of a hydrazone intermediate is a key step.[10] If this step is failing, it could be due to steric hindrance or electronic effects in your substrates.

A general troubleshooting workflow for low-yield synthesis is depicted below:

Low_Yield_Troubleshooting start Low or No Product Yield check_reactants Verify Starting Material Purity and Integrity start->check_reactants check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_reactants->check_conditions check_catalyst Evaluate Catalyst (Type, Loading, Activity) check_conditions->check_catalyst analyze_byproducts Analyze Crude Mixture for Byproducts (TLC, LC-MS) check_catalyst->analyze_byproducts incomplete_reaction Incomplete Reaction? analyze_byproducts->incomplete_reaction side_reactions Significant Side Reactions? incomplete_reaction->side_reactions No optimize_conditions Optimize Conditions: - Increase Temperature/Time - Change Solvent incomplete_reaction->optimize_conditions Yes optimize_catalyst Optimize Catalyst: - Screen Different Catalysts - Adjust Loading side_reactions->optimize_catalyst Yes purification_issue Investigate Purification Step for Product Loss side_reactions->purification_issue No success High Yield Achieved optimize_conditions->success optimize_catalyst->success purification_issue->success

Caption: Troubleshooting workflow for low-yield phthalazinone synthesis.

Problem 2: Formation of Significant Byproducts

Question: My reaction is producing the desired phthalazinone, but I'm also getting a lot of impurities. How can I improve the selectivity?

Answer: The formation of byproducts is a common issue that can complicate purification and reduce the overall yield. Here are some strategies to minimize side reactions:

1. Identify the Byproducts:

  • Before you can address the formation of byproducts, you need to know what they are. Techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can help in identifying the structures of the major impurities.

2. Refine Reaction Conditions:

  • Temperature Control: As mentioned earlier, high temperatures can lead to decomposition and side reactions.[8] Try running the reaction at a lower temperature for a longer period.

  • Stoichiometry of Reactants: Ensure that the stoichiometry of your reactants is accurate. An excess of one reactant, particularly the hydrazine, can sometimes lead to the formation of undesired products.

  • Order of Addition: In some cases, the order in which reagents are added can influence the reaction outcome. For multi-component reactions, a stepwise addition might be beneficial.[9]

3. Catalyst and Solvent Effects:

  • The choice of catalyst and solvent can significantly impact the selectivity of the reaction.[9] For instance, some catalysts might favor one reaction pathway over another. Experimenting with different catalyst/solvent systems can help in identifying conditions that favor the formation of the desired product. L-proline has been identified as an efficient organocatalyst in some multi-component reactions for phthalazinone synthesis.[9]

4. Purification Strategies:

  • If byproduct formation cannot be completely avoided, a robust purification strategy is essential. Common methods include:

    • Recrystallization: This is often a very effective method for purifying solid products.[6]

    • Column Chromatography: For more complex mixtures, column chromatography can be used to separate the desired product from impurities.[11]

    • Washing: Simple washing of the crude product with an appropriate solvent can sometimes remove a significant amount of impurities.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for phthalazinone synthesis?

A1: The most common precursors for the synthesis of phthalazinones are hydrazine and its derivatives, which are reacted with various carbonyl-containing compounds.[3][5] These carbonyl compounds typically include phthalic anhydrides, 2-acylbenzoic acids, and phthalaldehydic acids.[3][4][12]

Q2: What is the role of a catalyst in phthalazinone synthesis?

A2: Catalysts are often employed to increase the rate and efficiency of the cyclocondensation reaction.[2] They can be broadly categorized as:

  • Acid catalysts (e.g., acetic acid, p-toluenesulfonic acid): These protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.[3][5]

  • Base catalysts (e.g., L-proline, triethylamine): These can deprotonate the hydrazine, increasing its nucleophilicity.[9]

  • Transition-metal catalysts (e.g., palladium, rhodium, ruthenium): These are often used in more advanced synthetic routes involving C-H activation or carbonylation reactions to construct the phthalazinone core.[1]

Q3: How can I monitor the progress of my phthalazinone synthesis reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the progress of your reaction.[9] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product over time.

Q4: Are there any "green" or environmentally friendly methods for phthalazinone synthesis?

A4: Yes, there is growing interest in developing more sustainable methods for chemical synthesis. For phthalazinones, some greener approaches include:

  • Solvent-free reactions: Performing the reaction without a solvent can reduce waste and simplify workup.[4]

  • Use of environmentally friendly catalysts: Organocatalysts like L-proline are considered more environmentally benign than some heavy metal catalysts.[9]

  • Microwave-assisted synthesis: Microwave irradiation can often accelerate reaction rates, leading to shorter reaction times and potentially higher yields with less energy consumption.[13]

Quantitative Data Summary

The following tables provide a summary of optimized reaction conditions for different phthalazinone synthesis methods, compiled from the literature.

Table 1: Optimization of a One-Pot, Three-Component Reaction for Pyran-Linked Phthalazinone-Pyrazole Hybrids[9]

Catalyst (mol%)SolventTemperature (°C)Time (min)Yield (%)
L-proline (20)Ethanol70-7550-6084-88
PyridineDMFRoom Temp7.5-9 h34-45
PiperidineDMFRoom Temp7.5-9 h34-45

Table 2: Catalyst-Free Synthesis of Phthalazinones[4]

ReactantsTemperature (°C)Time (min)Yield (%)
Phthalaldehydic acid, Hydrazine10020-60~100
2-Acyl-benzoic acid, Hydrazine10020-6098-100

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Phthalhydrazide from Phthalic Anhydride[7]

  • To a stirred solution of phthalic anhydride (40 mmol) in acetic acid (22 mL), add hydrazine hydrate (44 mmol).

  • Heat the mixture at 120 °C for 4 hours.

  • Cool the reaction mixture to room temperature.

  • Filter the solid product using a Büchner funnel.

  • Wash the solid with petroleum ether (2 x 10 mL).

  • Dry the product under vacuum to obtain phthalhydrazide.

Protocol 2: One-Pot Synthesis of Pyran-Linked Phthalazinone-Pyrazole Hybrids[9]

  • In a reaction flask, combine 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)-3-oxopropanenitrile (10 mmol), 1H-pyrazole-5-carbaldehyde (10 mmol), and malononitrile (10 mmol) in ethanol (50 mL).

  • Add L-proline (20 mol%) as a catalyst.

  • Heat the mixture at 70-75 °C for 50-60 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and isolate the product.

Visualization of a Key Synthetic Pathway

The following diagram illustrates a common synthetic route to phthalazinones starting from 2-acylbenzoic acid.

Phthalazinone_Synthesis cluster_0 Phthalazinone Synthesis from 2-Acylbenzoic Acid start 2-Acylbenzoic Acid hydrazine + Hydrazine (H2N-NH2) intermediate Hydrazone Intermediate hydrazine->intermediate cyclization -> Cyclization (-H2O) intermediate->cyclization product Phthalazinone cyclization->product

Caption: Reaction scheme for phthalazinone synthesis.

References

  • Transition-metal-catalyzed C–H bond activation/functionalization and annulation of phthalazinones - Organic & Biomolecular Chemistry (RSC Publishing).
  • Recent Developments in Chemistry of Phthalazines - Longdom.org.
  • Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies - Frontiers.
  • Highly Atom-Economic, Catalyst-Free, and Solvent-Free Synthesis of Phthalazinones | ACS Sustainable Chemistry & Engineering - ACS Publications.
  • Optimization of the reaction conditions. | Download Scientific Diagram - ResearchGate.
  • Proposed mechanism for the synthesis of phthalazinones. - ResearchGate.
  • Recent Developments in Chemistry of Phthalazines - Longdom Publishing.
  • Synthesis of 1-phthalazinone - PrepChem.com.
  • Phthalazinone.
  • A green microwave method for synthesizing a more stable phthalazin-1-ol isomer as a good anticancer reagent using chemical plasma organic reactions - PMC.
  • Synthesis of new phthalazinedione derivatives - Sciforum.
  • An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives - SciSpace.
  • Study of the Effects of the Structure of Phthalazinone's Side-Group on the Properties of the Poly(phthalazinone ether ketone)s Resins - PubMed Central.
  • Help with Low Yield Synthesis : r/Chempros - Reddit.
  • Hydrazone synthesis - Organic Chemistry Portal.
  • Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry - PubMed.

Sources

Technical Support Center: Purification of Fluorinated Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Purification Anomalies in Fluorinated Heterocyclic Scaffolds

Introduction: The "Fluorine Factor"

Welcome to the support center. If you are here, you are likely experiencing one of three phenomena common to fluorinated drug discovery intermediates:

  • The "Teflon" Effect: Your compound is "greasy" yet elutes unpredictably on C18.

  • The Regioisomer Nightmare: You cannot separate the 2-fluoro from the 3-fluoro isomer.

  • The Phantom Yield: Your LCMS shows 95% conversion, but you isolated 10% mass after the rotavap.

Fluorine is not just a "small hydrogen mimic." It possesses the highest electronegativity (4.0) and low polarizability, creating a unique "fluorous" character that often defies standard lipophilicity rules (LogP). This guide addresses these specific anomalies.

Module 1: Chromatography Crises (The Separation Struggle)

Issue: "My regioisomers co-elute on C18 and Silica."

Diagnosis: Fluorine atoms on heterocyclic rings (pyridines, indoles, quinolines) create subtle dipole moments that standard alkyl-bonded phases (C18) cannot discriminate. C18 relies primarily on hydrophobic effect, which is often identical for positional isomers.

The Solution: Pentafluorophenyl (PFP) Stationary Phases Do not waste time with gradient optimization on C18. Switch to a PFP (Pentafluorophenyl) core-shell column.[1]

The Mechanism (Why it works): PFP phases are electron-deficient aromatic rings. They interact via four distinct mechanisms orthogonal to C18:

  • 
    -
    
    
    
    Interaction:
    Between the electron-poor PFP ring and your electron-rich heterocycle.
  • Dipole-Dipole: High selectivity for the specific vector of the C-F bond.

  • Shape Selectivity: The rigid fluorine atoms on the stationary phase create a "lock-and-key" steric environment.

  • Hydrogen Bonding: PFP can act as a Lewis acid acceptor.

Protocol: PFP Method Development
  • Mobile Phase A: Water + 0.1% Formic Acid (or Ammonium Formate for pH stability).

  • Mobile Phase B: Methanol (MeOH). Note: MeOH is preferred over Acetonitrile (MeCN) for PFP columns because MeCN's dipole can interfere with the

    
    -
    
    
    
    interactions.
  • Gradient: Start isocratic (low %B) to allow the dipole interaction to establish.

Visualization: Column Selection Logic

Use the following logic flow to select the correct stationary phase for your fluorinated compound.

ColumnSelection Start START: Separation Problem Isomers Are you separating Regioisomers? Start->Isomers Halogenated Is the compound halogenated (F, Cl, Br)? Isomers->Halogenated Yes C18 Standard C18 Column (Hydrophobic Interaction) Isomers->C18 No (General impurity) PFP PFP (Pentafluorophenyl) Column (Dipole + Pi-Pi Interaction) Halogenated->PFP Yes (Critical for F-compounds) PhenylHexyl Phenyl-Hexyl Column (Pi-Pi only) Halogenated->PhenylHexyl No (Aromatic only)

Caption: Decision matrix for selecting stationary phases. PFP is the "Gold Standard" for fluorinated regioisomers due to specific electrostatic interactions.

Module 2: Stability & Handling (The Decomposition Dilemma)

Issue: "I lost my product on the Rotavap."

Diagnosis: Volatility. Many low-molecular-weight fluorinated heterocycles (e.g., fluoropyridines, trifluoromethyl-pyrazoles) possess significant vapor pressure. The fluorine atom reduces intermolecular forces (van der Waals), lowering the boiling point compared to non-fluorinated analogs.

Troubleshooting Protocol:

  • Salt Formation: If your heterocycle has a basic nitrogen (pyridine, amine), treat the organic layer with 1M HCl in ether/dioxane before concentration. The hydrochloride salt will be non-volatile.

  • Solvent Swap: Do not evaporate to dryness. Displace the extraction solvent (DCM/EtOAc) with a higher boiling solvent (e.g., Toluene or DMSO) if moving directly to the next step.

  • Vacuum Control: Set rotavap bath to < 30°C and vacuum > 100 mbar. Do not use high-vacuum pumps.

Issue: "My fluorine disappeared during workup."

Diagnosis: Nucleophilic Aromatic Substitution (SNAr).[2][3][4][5] Fluorine is small, but it is a powerful electron-withdrawing group (EWG). On a heterocycle (like pyridine or pyrimidine), a fluorine atom activates the ring toward nucleophilic attack. If you use strong bases (NaOH, NaOEt) during workup, the -OH or -OEt can displace the fluorine or other leaving groups.

Data: Relative SNAr Reactivity Rates The table below illustrates the risk level based on the scaffold.

Scaffold TypeActivation LevelRisk of SNAr (Hydrolysis)Recommended Workup pH
Fluorobenzene LowNegligiblepH 1–14
2-Fluoropyridine ModerateLow (requires heat/strong nuc)pH 4–10
4-Fluoropyridine HighModeratepH 5–9
2,4-Difluoropyrimidine Critical High (Rapid hydrolysis) pH 6–7 (Buffer)
Pentafluorophenyl Extreme Very High (Explosive reactivity) Neutral only

Module 3: Advanced Techniques (Fluorous Solid Phase Extraction)

Issue: "My compound is stuck in a crude mess."

Diagnosis: Traditional chromatography is failing due to lack of retention or overlapping polarity. Solution: Fluorous Solid Phase Extraction (F-SPE).[6][7] If your compound contains a perfluoroalkyl chain (e.g., a "fluorous tag" or a long


 chain), you can use F-SPE. This technique separates molecules based solely on fluorine content, ignoring polarity.

The Protocol: "Fluorophobic" vs. "Fluorophilic" Elution This is a digital separation: "Fluorous" vs. "Non-Fluorous."

  • Cartridge: Use a Fluorous Silica cartridge (silica bonded with perfluorooctylethylsilyl groups).

  • Step 1 (Load): Dissolve crude in DMF or MeOH. Load onto cartridge.

  • Step 2 (Fluorophobic Wash): Elute with 80% MeOH : 20%

    
    .
    
    • Result: All non-fluorinated organics (starting materials, reagents) wash off. The fluorinated product "sticks" to the fluorous silica.

  • Step 3 (Fluorophilic Elute): Elute with 100% MeOH or THF.

    • Result: The fluorinated product releases.

Visualization: F-SPE Workflow

FSPE_Workflow cluster_0 Phase 1: Fluorophobic Wash cluster_1 Phase 2: Fluorophilic Elution Crude Crude Mixture (F-Product + Impurities) Cartridge Fluorous Silica Cartridge Crude->Cartridge Waste Waste: Non-Fluorous Impurities Cartridge->Waste Elutes First Product Pure Fluorinated Product Cartridge->Product Elutes Second Solvent1 80% MeOH/H2O Solvent1->Cartridge Solvent2 100% THF or MeOH Solvent2->Cartridge

Caption: The "Catch-and-Release" mechanism of Fluorous SPE. Non-fluorinated impurities are washed away first; the fluorinated target is released with a strong solvent.

References

  • Fortis Technologies.A New Pentafluorophenyl (PFP) Core-Shell column to aid Selectivity. (Discusses

    
    -
    
    
    
    and dipole mechanisms). [Link]
  • Zhang, W. et al. Synthetic applications of fluorous solid-phase extraction (F-SPE). PMC, National Institutes of Health. [Link]

  • Neumann, C. N. et al. Concerted nucleophilic aromatic substitutions. Nature (via Harvard DASH). (Mechanistic insight into SNAr instability). [Link]

  • Agilent Technologies. Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. (Application note on regioisomer separation). [Link]

  • MAC-MOD Analytical. Expanding the Capabilities of a C18 Bonded Phase by the Addition of a Pentafluorophenyl (PFP) Group. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scalable Synthesis & Reaction Mechanism Investigation

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of scaling chemical syntheses and elucidating the mechanisms of the reactions involved. The following sections are structured in a question-and-answer format to directly address common challenges, providing not only solutions but also the fundamental reasoning behind them.

Section 1: Troubleshooting Scalable Synthesis

Scaling a reaction from a laboratory flask to a multi-liter reactor is rarely a linear process.[1][2] Physical parameters that are negligible at the bench scale can become process-defining challenges at the industrial scale.[1][3] This section addresses the most common hurdles encountered during scale-up.

Q1: My reaction yield and purity dropped significantly when moving from a 100 mL flask to a 20 L reactor. What are the primary suspects?

This is a classic and multifaceted scale-up problem. The root cause often lies in the non-linear scaling of physical phenomena. A thorough investigation should focus on three key areas: heat transfer, mass transfer (mixing), and reagent addition strategy.

A1: Primary Troubleshooting Steps:

  • Evaluate Heat Transfer: As you increase the volume of a reactor, its surface-area-to-volume ratio decreases dramatically.[4] This severely limits the rate at which heat can be added or, more critically for exothermic reactions, removed.[4][5]

    • The Problem: In a large reactor, "hot spots" can form where the local temperature is much higher than the sensor reading, leading to byproduct formation or decomposition of the desired product.[4] This can lead to safety risks, including thermal runaway reactions.[1]

    • Solution:

      • Reaction Calorimetry: Before scaling, perform reaction calorimetry at the lab scale to accurately quantify the heat of reaction. This data is crucial for engineering the cooling capacity required for the large-scale reactor.[3]

      • Jacket Temperature Control: Ensure the reactor's heating/cooling jacket is responsive and powerful enough to manage the thermal load.

      • Consider Flow Chemistry: For highly exothermic processes, transitioning to a continuous flow reactor can be a solution. The high surface-area-to-volume ratio of these systems provides superior heat transfer, ensuring a "uniform molecular experience."[4]

  • Analyze Mass Transfer (Mixing): Mixing that appears instantaneous in a small flask can be slow and inefficient in a large tank.[6]

    • The Problem: Poor mixing leads to localized areas of high reagent concentration, which can promote side reactions and decrease selectivity.[1][7] It also hinders efficient heat transfer from the bulk of the reaction to the vessel walls.[6]

    • Solution:

      • Impeller & Baffle Selection: The type, size, and speed of the impeller, along with the reactor's baffling, are critical. An axial flow impeller (e.g., pitched-blade turbine) is generally better for bulk blending, while a radial flow impeller (e.g., Rushton turbine) is used for dispersion.

      • Computational Fluid Dynamics (CFD): Modeling tools like CFD or specialized software (e.g., VisiMix, Dynochem) can predict mixing efficiency and identify dead zones in the reactor before the first pilot run.[1][5]

      • Tip Speed: Ensure the impeller tip speed in the large reactor is comparable to the lab scale to achieve similar mixing energy.

  • Re-evaluate Reagent Addition: The time it takes to add a reagent becomes significantly longer at scale.[8]

    • The Problem: A reaction that depends on slow addition to control concentration or temperature can fail if the addition time is not scaled appropriately. A 5-minute addition in the lab could take an hour in the plant, altering the reaction kinetics and impurity profile.[7]

    • Solution:

      • Scale Addition Rate: The addition rate should be scaled based on the reaction mass and the reactor's heat removal capacity.

      • Subsurface Addition: For reactive reagents, consider subsurface addition to ensure they are rapidly dispersed into the bulk of the mixture, preventing localized side reactions at the surface.

Workflow for Troubleshooting Scale-Up Failures

The following diagram outlines a logical workflow for diagnosing issues when a synthesis process fails to scale effectively.

ScaleUp_Troubleshooting start Yield/Purity Drop Observed at Scale q_thermal Was the reaction exothermic? start->q_thermal check_heat Investigate Heat Transfer - Perform Calorimetry - Model Thermal Profile - Check Jacket Performance q_thermal->check_heat Yes q_mixing Is the reaction mixing-sensitive? q_thermal->q_mixing No check_heat->q_mixing check_mixing Analyze Mass Transfer - Evaluate Impeller/Baffles - Run CFD Simulation - Check Tip Speed q_mixing->check_mixing Yes q_addition Was a reagent added slowly? q_mixing->q_addition No check_mixing->q_addition check_addition Review Addition Protocol - Scale Addition Rate - Consider Subsurface Feed q_addition->check_addition Yes re_optimize Re-optimize & Validate at Pilot Scale q_addition->re_optimize No check_addition->re_optimize

Caption: A decision-tree workflow for troubleshooting common scale-up issues.

Section 2: Investigating Reaction Mechanisms and Intermediates

A deep understanding of the reaction mechanism is not just an academic exercise; it is essential for robust process development.[3] Identifying intermediates and understanding kinetic dependencies allows you to control the reaction, minimize byproducts, and ensure reproducibility.[][10]

Q2: I hypothesize that a short-lived intermediate is forming in my reaction, but I can't isolate it. How can I prove its existence?

Directly observing highly reactive intermediates is a significant challenge because they often exist at low concentrations and for very short times.[][11] A multi-pronged approach combining in-situ analysis and indirect methods is typically required.

A2: Strategies for Detecting Transient Intermediates:

  • In-Situ Spectroscopic Analysis: The most powerful methods involve monitoring the reaction mixture in real-time without sample extraction.[11][12] This avoids potential degradation of the intermediate during workup.

    • ReactIR (FTIR) / Raman Spectroscopy: These techniques are excellent for tracking changes in functional groups.[13] The appearance and subsequent disappearance of a vibrational band that belongs to neither reactant nor product is strong evidence for an intermediate.[13][14] Raman is particularly useful for reactions in aqueous media or those run in glass vessels.[13][15]

    • In-Situ NMR: If the reaction is slow enough and the intermediate reaches a sufficient concentration (>1-5%), NMR can provide detailed structural information in real-time.[16]

    • UV-Vis Spectroscopy: Useful for reactions involving colored species or changes in conjugation, often employed in kinetic studies.[11]

  • Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) is exceptionally sensitive for detecting charged intermediates in solution.[11]

    • Method: By continuously infusing a small stream from the reaction vessel directly into the mass spectrometer, you can monitor the mass-to-charge ratio of ions in the mixture. The detection of an ion corresponding to the proposed intermediate is a key piece of evidence.[11]

  • Trapping Experiments: This is an indirect but highly effective chemical method.

    • The Principle: A "trapping agent" is added to the reaction. This agent is designed to react selectively and very rapidly with the hypothesized intermediate to form a stable, isolable, and characterizable new product (an adduct).[][17]

    • Example: If you suspect a radical intermediate, you can add a radical scavenger like TEMPO. If a carbocation is suspected, a mild nucleophile could be added. The subsequent isolation and identification of the trapped adduct confirms the intermediate's presence.[]

Q3: How do I design an experiment to determine the rate law and rate-determining step of my reaction?

Kinetic studies are fundamental to understanding a reaction mechanism.[18][19] The rate law provides empirical data on how the concentration of each species affects the reaction speed, which in turn points to the composition of the transition state in the slowest, or rate-determining, step.[18]

A3: Protocol for a Method of Initial Rates Experiment:

This method involves running a series of experiments where the initial concentration of one reactant is varied while all others are kept constant. The initial rate of the reaction is measured for each experiment.

Step-by-Step Protocol:

  • Establish a Baseline: Run the reaction under a standard set of conditions (e.g., concentrations, temperature) and monitor the formation of the product over time using a suitable analytical technique (e.g., HPLC, GC, in-situ spectroscopy). Plot concentration vs. time. The initial rate is the slope of the tangent to this curve at t=0.

  • Vary Reactant [A]: Double the initial concentration of reactant A, while keeping the concentrations of all other reactants (B, C, etc.) and the temperature identical to the baseline. Measure the new initial rate.

  • Vary Reactant [B]: Revert [A] to its baseline concentration and double the initial concentration of reactant B. Keep all other conditions constant. Measure the new initial rate.

  • Repeat for all Reactants: Continue this process for every component, including catalysts.

  • Analyze the Data: Compare the change in rate to the change in concentration for each reactant to determine the order of reaction with respect to that component.

Data Analysis Table:

Experiment[A] (mol/L)[B] (mol/L)Initial Rate (mol/L·s)Analysis
1 (Baseline)0.10.11.0 x 10⁻⁴-
20.2 0.12.0 x 10⁻⁴Doubling [A] doubled the rate. Reaction is 1st order in A.
30.10.2 4.0 x 10⁻⁴Doubling [B] quadrupled the rate. Reaction is 2nd order in B.

From this data, the experimental rate law is determined to be: Rate = k[A]¹[B]² . This tells us that the rate-determining step involves one molecule of A and two molecules of B.

Strategy for Mechanism Elucidation

The following diagram illustrates a comprehensive strategy for moving from a proposed reaction to a validated mechanism.

Mechanism_Strategy start Proposed Reaction A + B -> P product_id Product & Byproduct Identification (NMR, MS, X-Ray) start->product_id kinetic_study Kinetic Studies (Method of Initial Rates) product_id->kinetic_study intermediate_detect Intermediate Detection - In-situ Spectroscopy (IR, NMR) - Trapping Experiments product_id->intermediate_detect rate_law Determine Rate Law Rate = k[A]^x[B]^y kinetic_study->rate_law hypothesis Formulate Mechanistic Hypothesis rate_law->hypothesis intermediate_detect->hypothesis isotope Isotopic Labeling or Crossover Experiments validation Validated Mechanism isotope->validation Confirm hypothesis->isotope Test Hypothesis hypothesis->validation Consistent Data

Caption: A strategic workflow for the elucidation of a reaction mechanism.

References

  • The Ultimate Chemical Manufacturing Scale-Up Checklist. (2025). Re:Build Optimation. [Link]

  • Chen, X. (2026). Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online. [Link]

  • 5 Common Challenges in Process Scale-Up & How to Overcome Them. (2026). Microinnova. [Link]

  • Determination of Reaction Mechanism. (n.d.). Scribd. [Link]

  • 6 key challenges when scaling up sustainable chemical processes. (2025). CPI. [Link]

  • Organic Synthesis Reactions Intermediate. (2025). ZM Silane Limited. [Link]

  • Storer, R. I., et al. (2010). In situ reaction monitoring of microwave-mediated reactions using IR spectroscopy. Chemical Communications. [Link]

  • Reaction Monitoring using UV-Raman Spectroscopy. (n.d.). Andor - Oxford Instruments. [Link]

  • 5 Common Challenges in Scaling Up an API. (2017). Neuland Labs. [Link]

  • Methods of determining organic reaction mechanism. (n.d.). JSS College of Arts, Commerce and Science. [Link]

  • Friščić, T., et al. (2021). Raman spectroscopy for real-time and in situ monitoring of mechanochemical milling reactions. Nature Protocols. [Link]

  • 8 Key Challenges To Pilot Plant Scale-Up. (n.d.). EPIC Systems Group. [Link]

  • Reaction Monitoring & Kinetics. (n.d.). Chemical Instrumentation Facility, Iowa State University. [Link]

  • Roithová, J. (2017). Identifying reactive intermediates by mass spectrometry. Chemical Society Reviews. [Link]

  • Dalal, M. (n.d.). Methods of Determining Mechanisms. Dalal Institute. [Link]

  • How to Scale-Up Chemical Processes. (n.d.). VisiMix. [Link]

  • Vallance, C. (n.d.). Reaction Kinetics. University of Oxford. [Link]

  • D'Souza, A. (2016). Methods of Determining Reaction Mechanisms. Slideshare. [Link]

  • Determination of reaction mechanisms. (2014). Slideshare. [Link]

  • 5 Top bench-scale strategies to ensure a smooth scale-up process. (2023). H.E.L Group. [Link]

  • Process Modelling For Efficient Scale-Up In Chemical Manufacturing. (2025). Altexsoft. [Link]

  • Reactive Intermediates: Types, Meaning & Catalytic Cracking. (2023). StudySmarter. [Link]

  • Rules of Thumb: Scale-up. (2023). The Chemical Engineer. [Link]

  • Key Factors for Successful Scale-Up in Organic Synthesis. (2025). PureSynth. [Link]

  • Problems needing attention in synthesis process scaling up. (2021). Shandong Look Chemical. [Link]

  • CHAPTER 8: Strategies for Elucidation of Degradant Structures and Degradation Pathways. (n.d.). In Handbook of Modern Pharmaceutical Analysis. [Link]

  • How to Scale Up a New Synthesis Reaction. (2022). Lab Manager. [Link]

  • Kumar, S., et al. (2020). Identification of a Reaction Intermediate and Mechanism of Action of Intermediary Enzymes in Plumbagin Biosynthetic Pathway Using Molecular Dynamics Simulation. International Journal of Molecular Sciences. [Link]

  • How To: Troubleshoot a Reaction. (n.d.). Department of Chemistry, University of Rochester. [Link]

  • Reddit user discussion on scaling up organic syntheses. (2024). r/chemistry. [Link]

Sources

Validation & Comparative

Comparative analysis of 4-(3,4-Difluorophenyl)-1,2-dihydrophthalazin-1-one with other PARP inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of PARP Inhibitors: A Deep Dive into the Phthalazinone Scaffold and Beyond

A Guide for Drug Development Professionals

Introduction: The Central Role of PARP in Cancer Therapy

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the cellular machinery that detects and repairs DNA single-strand breaks (SSBs), a common form of DNA damage. This process, known as the base excision repair (BER) pathway, is essential for maintaining genomic integrity. In the context of oncology, inhibiting PARP has emerged as a powerful therapeutic strategy, primarily through the concept of synthetic lethality.

In cancer cells with pre-existing defects in the homologous recombination (HR) pathway for DNA double-strand break (DSB) repair—often due to mutations in genes like BRCA1 or BRCA2—the inhibition of PARP-mediated SSB repair is catastrophic. Unrepaired SSBs escalate into DSBs during DNA replication. With the HR pathway disabled, the cell cannot faithfully repair these DSBs, leading to genomic collapse and apoptosis. This targeted approach, which spares healthy cells with functional HR pathways, has revolutionized the treatment of certain cancers, particularly ovarian and breast cancers.

However, not all PARP inhibitors (PARPis) are created equal. Beyond simple catalytic inhibition, the ability of a PARPi to "trap" the PARP enzyme onto the DNA damage site has been identified as a key determinant of its cytotoxic potency. This trapping converts the PARP enzyme into a toxic DNA lesion, further disrupting replication and enhancing anti-tumor activity.

This guide provides a comparative analysis of different PARP inhibitor chemotypes, with a focus on the phthalazinone scaffold, represented by the query molecule 4-(3,4-Difluorophenyl)-1,2-dihydrophthalazin-1-one and its clinically advanced analog, Olaparib. We will compare its performance characteristics against other leading PARPis from different structural classes, supported by experimental data and protocols.

The Phthalazinone Scaffold: A Foundational Chemotype

The molecule 4-(3,4-Difluorophenyl)-1,2-dihydrophthalazin-1-one belongs to the phthalazinone class of compounds. This core structure is a cornerstone of PARP inhibitor design and is exemplified by Olaparib, the first-in-class PARP inhibitor to receive clinical approval. The phthalazinone core acts as a nicotinamide mimic, effectively blocking the catalytic activity of PARP1 and PARP2. The difluorophenyl group on the query molecule suggests a focus on modulating electronic properties and potential protein-ligand interactions within the PARP active site.

To ground our analysis in robust data, we will use Olaparib as the primary exemplar for the phthalazinone class and compare it with other key inhibitors:

  • Rucaparib: A tricyclic indole carboxamide derivative.

  • Niraparib: A pyridine carboxamide-based inhibitor.

  • Talazoparib: A highly potent inhibitor featuring a complex fluoro-phthalazinone-dione structure.

Below is a diagram illustrating the central mechanism of PARP inhibition and the principle of synthetic lethality.

PARP_Inhibition_Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_SSB->PARP1 BER Base Excision Repair (BER) PARP1->BER Repair_Success Genomic Integrity Maintained BER->Repair_Success DNA_SSB_C DNA Single-Strand Break (SSB) PARP_Blocked PARP Trapping & Inhibition DNA_SSB_C->PARP_Blocked PARPi PARP Inhibitor PARPi->PARP_Blocked Replication Replication Fork Collapse PARP_Blocked->Replication DSB DNA Double-Strand Break (DSB) Replication->DSB HR_Deficient Defective HR Repair (e.g., BRCA1/2 mutation) DSB->HR_Deficient Apoptosis Cell Death (Apoptosis) DSB->Apoptosis

Caption: Mechanism of synthetic lethality via PARP inhibition in HR-deficient cancer cells.

Comparative Efficacy: Catalytic Inhibition vs. PARP Trapping

The therapeutic efficacy of a PARPi is a composite of two distinct but related properties:

  • Catalytic Inhibition: The ability to block the enzymatic function of PARP, preventing the synthesis of poly(ADP-ribose) chains and subsequent recruitment of DNA repair factors. This is typically measured by an IC₅₀ value.

  • PARP Trapping: The capacity to stabilize the PARP1-DNA complex, creating a physical obstruction that is more cytotoxic than the unrepaired SSB alone.

These two properties are not always correlated. A potent catalytic inhibitor may be a weak PARP trapper, and vice-versa. This distinction is critical for understanding the differential efficacy and toxicity profiles of various PARPis.

Table 1: Comparative Potency of Key PARP Inhibitors

InhibitorChemical ClassPARP1 IC₅₀ (nM)PARP2 IC₅₀ (nM)Relative PARP Trapping Potency
Olaparib Phthalazinone1-51-5Moderate
Rucaparib Indole Carboxamide1.4 - 7.90.4 - 1.5Moderate-High
Niraparib Pyridine Carboxamide3.82.1High
Talazoparib Fluoro-phthalazinone-dione0.57 - 1.20.29Very High (~100x Olaparib)

Data compiled from multiple publicly available sources and peer-reviewed publications. Absolute values may vary based on assay conditions.

From this data, it is evident that while all four inhibitors potently block the catalytic activity of PARP1 and PARP2, their ability to trap PARP differs significantly. Talazoparib stands out as an exceptionally potent PARP trapper, which is thought to contribute to its high clinical efficacy, even at lower doses. The phthalazinone scaffold of Olaparib confers moderate trapping ability, providing a balanced profile of catalytic inhibition and trapping. Niraparib and Rucaparib also demonstrate significant trapping, which is a key component of their anti-tumor activity.

The specific substitutions on the core scaffold are critical. The difluorophenyl group in 4-(3,4-Difluorophenyl)-1,2-dihydrophthalazin-1-one, for instance, would be hypothesized to form specific interactions in the nicotinamide-binding pocket of PARP, influencing both IC₅₀ and trapping potential.

Experimental Protocols for Comparative Assessment

To generate the comparative data shown above, rigorous and standardized assays are required. Below are representative protocols for determining PARP catalytic inhibition and cell-based cytotoxicity.

Protocol 1: Homogeneous PARP1 Enzymatic Assay (HTRF)

This assay measures the catalytic activity of PARP1 by quantifying the production of poly(ADP-ribose) (PAR) chains.

Workflow Diagram:

HTRF_Workflow Start Start: Prepare Reagents Step1 Dispense Test Compound (e.g., Phthalazinone derivative) & PARP1 Enzyme to Plate Start->Step1 Step2 Add Biotinylated NAD+ & Activated DNA Step1->Step2 Step3 Incubate at RT (Enzymatic Reaction) Step2->Step3 Step4 Add Detection Reagents: - Eu-Cryptate-Streptavidin - XL665-Anti-PAR Ab Step3->Step4 Step5 Incubate (Detection) Step4->Step5 End Read Plate on HTRF-compatible Reader (665nm / 620nm) Step5->End

Caption: Workflow for a Homogeneous Time-Resolved Fluorescence (HTRF) PARP1 assay.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the test inhibitor (e.g., 4-(3,4-Difluorophenyl)-1,2-dihydrophthalazin-1-one) in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT).

  • Reaction Setup: In a 384-well low-volume white plate, add 2 µL of the diluted compound.

  • Enzyme Addition: Add 2 µL of recombinant human PARP1 enzyme solution containing activated DNA (pre-nicked calf thymus DNA).

  • Reaction Initiation: Add 2 µL of biotinylated NAD⁺ substrate to start the reaction. The final volume is 6 µL.

  • Incubation: Incubate the plate for 60 minutes at room temperature to allow for PAR chain synthesis.

  • Detection: Stop the reaction and initiate detection by adding 4 µL of detection reagent mix containing Streptavidin-Europium Cryptate (donor) and an anti-PAR monoclonal antibody labeled with XL665 (acceptor).

  • Final Incubation: Incubate for 60 minutes at room temperature to allow for binding.

  • Data Acquisition: Read the plate on an HTRF-compatible microplate reader. Calculate the ratio of emission at 665 nm (acceptor) to 620 nm (donor) and plot the results against inhibitor concentration to determine the IC₅₀ value.

Protocol 2: Cell Viability Assay in a BRCA-Deficient Cell Line

This assay determines the cytotoxic effect of the PARP inhibitors, leveraging the principle of synthetic lethality.

Step-by-Step Methodology:

  • Cell Culture: Culture a BRCA1-deficient human cancer cell line (e.g., CAPAN-1) and a BRCA-proficient control cell line (e.g., BxPC-3) in appropriate media (e.g., RPMI-1640 + 10% FBS).

  • Cell Seeding: Seed the cells into a 96-well clear-bottom black plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare 10-point, 3-fold serial dilutions of the PARP inhibitors (Olaparib, Rucaparib, Niraparib, Talazoparib, and the test compound) in culture media.

  • Dosing: Remove the old media from the cells and add 100 µL of the media containing the diluted compounds. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 72-120 hours in a standard cell culture incubator (37°C, 5% CO₂).

  • Viability Measurement: Assess cell viability using a reagent like CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolic activity. Add the reagent according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence on a microplate reader.

  • Analysis: Normalize the luminescence signals to the vehicle control wells. Plot the normalized viability against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the GI₅₀ (concentration for 50% growth inhibition). A significantly lower GI₅₀ in the CAPAN-1 cells compared to BxPC-3 cells would confirm synthetic lethality.

Conclusion and Future Directions

The comparative analysis of PARP inhibitors reveals a sophisticated landscape where chemical structure dictates not only catalytic inhibition but, more critically, the degree of PARP trapping. The phthalazinone scaffold, represented by Olaparib, provides a robust and balanced profile that has proven clinically successful. Newer agents like Talazoparib demonstrate that maximizing PARP trapping can lead to extraordinary potency.

For a novel compound like 4-(3,4-Difluorophenyl)-1,2-dihydrophthalazin-1-one, the key to its potential lies in a thorough characterization of its trapping efficiency relative to its catalytic inhibition. The difluoro-substitution is a rational modification to enhance binding affinity or alter conformational dynamics, but its ultimate impact can only be determined through rigorous execution of the assays described herein. Future research should focus on quantifying its PARP trapping potential and evaluating its efficacy profile in a panel of HR-deficient and proficient cell lines to understand its therapeutic window and potential as a next-generation PARP inhibitor.

References

  • This section would be populated with links to peer-reviewed articles and databases used to source the IC₅₀ values, trapping data, and mechanistic information.
  • Title: Preclinical Characterization of the Antitumor Activity of the Novel PARP Inhibitor Olaparib. Source: Example Journal of Oncology. URL: [Link]

  • Title: Talazoparib is a potent PARP inhibitor with unique trapping properties. Source: Example Cancer Research. URL: [Link]

  • Title: Comparative analysis of PARP inhibitors in preclinical models. Source: Nature Reviews Drug Discovery. URL: [Link]

  • Title: HTRF PARP1 Cellular Assay Technical Note. Source: Cisbio. URL: [Link]

Structure-activity relationship study of 4-(3,4-Difluorophenyl)-1,2-dihydrophthalazin-1-one analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Structure-Activity Relationship of 4-(3,4-Difluorophenyl)-1,2-dihydrophthalazin-1-one Analogs

Authored by: A Senior Application Scientist

The phthalazinone core is a classic example of a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and hydrogen bonding capabilities make it an ideal anchor for binding to a wide array of biological targets.[1][2] This guide focuses on a specific, highly versatile derivative: the 4-(3,4-difluorophenyl)-1,2-dihydrophthalazin-1-one scaffold. This core is famously the foundation of the blockbuster PARP inhibitor, Olaparib, but its potential extends far beyond this single application.[3] Through systematic structural modifications, analogs of this compound have been developed as potent inhibitors of other enzymes, such as phosphodiesterase 4 (PDE4), and have shown promise as antiviral and anticonvulsant agents.[4][5][6]

This document provides a comparative analysis of the structure-activity relationships (SAR) for various analog series derived from this core. We will explore how specific chemical modifications at key positions influence biological activity, offering insights into rational drug design for researchers and medicinal chemists.

The Core Scaffold: Key Pharmacophoric Features

The 4-(3,4-difluorophenyl)-1,2-dihydrophthalazin-1-one structure presents several key features that are critical for its biological activity and serve as primary points for synthetic modification. Understanding these is fundamental to interpreting the SAR of its analogs.

  • The Phthalazinone Ring: This bicyclic system is the primary anchoring motif. The lactam moiety, with its carbonyl oxygen (a hydrogen bond acceptor) and N-H group (a hydrogen bond donor), is crucial for forming key interactions within enzyme active sites, such as the nicotinamide-binding pocket of PARP.[7][8]

  • The 4-(3,4-Difluorophenyl) Group: This substituent typically occupies a hydrophobic pocket in the target protein. The difluoro substitution pattern is not arbitrary; it enhances binding affinity through favorable electronic interactions and can improve metabolic stability and pharmacokinetic properties compared to an unsubstituted phenyl ring.[9]

  • The N2 Position: This nitrogen atom is the most common site for introducing diversity. Alkylation or arylation at this position allows chemists to extend the molecule into different regions of a binding site or to modulate the compound's physicochemical properties, such as solubility and cell permeability.[5][10]

  • The C4 Position: While this guide focuses on analogs with a fixed 3,4-difluorophenyl group at C4, this position itself is a critical determinant of activity. In the broader class of phthalazinones, like Olaparib, a benzyl group is attached here, which is then further functionalized.[3][11]

Core_Scaffold_SAR cluster_0 4-(3,4-Difluorophenyl)-1,2-dihydrophthalazin-1-one Core cluster_1 Key Modification Points core_img N2 N2 Position (Primary Diversification Site) N2->p2 C4_Phenyl 4-(3,4-Difluorophenyl) Group (Hydrophobic Binding) C4_Phenyl->p3 Phthalazinone Phthalazinone Core (H-Bonding Anchor) Phthalazinone->p1

Key pharmacophoric features of the core scaffold.

Comparative Guide: Analog Series and Their Biological Activities

Series 1: Analogs as Poly(ADP-ribose) Polymerase (PARP) Inhibitors

Poly(ADP-ribose) polymerase (PARP) is an essential enzyme in the base excision repair (BER) pathway of DNA damage repair.[12] Its inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The phthalazinone scaffold is the foundation of several potent PARP inhibitors, most notably Olaparib (AZD2281).[3][11]

Structure-Activity Relationship Insights:

The development of Olaparib from a simpler phthalazinone core provides a masterclass in SAR. While Olaparib itself is a 4-benzyl-phthalazinone, the principles apply to the broader class.

  • Phthalazinone Anchor: The lactam N-H and carbonyl oxygen of the phthalazinone core form two crucial hydrogen bonds with the backbone of Gly863 and a water-mediated hydrogen bond with Ser904 in the PARP-1 active site. This interaction is indispensable for high-affinity binding.[8]

  • C4-Substituent: The substituent at the C4 position extends towards the solvent-exposed region. For Olaparib, this is a complex 4-fluoro-3-(piperazine-1-carbonyl)benzyl group. The terminal cyclopropanecarbonyl moiety attached to the piperazine ring provides a significant boost in potency by forming additional favorable interactions.[3]

  • Role of Fluorine: The fluorine atom on the benzyl ring of Olaparib enhances binding, and the difluoro substitution on the C4-phenyl group of our core scaffold similarly contributes to hydrophobic and electrostatic interactions.[9][13]

Table 1: Comparison of Phthalazinone-Based PARP1 Inhibitors

CompoundKey Structural ModificationPARP1 IC₅₀ (nM)Rationale for Modification
Scaffold 4-Phenyl-phthalazinone>1000The basic core lacks the extended substituent needed for high potency.
Olaparib 4-benzylphthalazinone with a cyclopropanecarbonyl-piperazine side chain.[3]1-5The extended side chain fully occupies the binding pocket, maximizing interactions.[3]
Analog A Replacement of cyclopropyl group with a methyl group.~50Demonstrates the importance of the constrained cyclopropyl ring for optimal potency.
Analog B Removal of the piperazine ring (replaced with a simple amide).>500Highlights the critical role of the piperazine linker in correctly positioning the terminal group.

Note: Data for Analogs A and B are representative values based on published SAR studies to illustrate key principles.[8][11]

This protocol outlines a standard method for quantifying PARP1 inhibitory activity.

  • Plate Preparation: Add 5 µL of 1X PARP1 Assay Buffer to the wells of a 96-well plate. Add 1 µL of the test compound (analog) at various concentrations.

  • Enzyme Addition: Add 2 µL of the PARP1 enzyme solution to each well.

  • Reaction Initiation: Add 2 µL of a PARP cocktail (containing activated DNA and NAD+) to initiate the reaction.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.

  • Detection: Add 10 µL of reconstituted Chemiluminescent Substrate to each well. Incubate for 1-5 minutes.

  • Measurement: Read the chemiluminescence on a plate reader. The signal is inversely proportional to the PARP1 activity. Calculate IC₅₀ values from the dose-response curve.

Series 2: Analogs as Phosphodiesterase 4 (PDE4) Inhibitors

Phosphodiesterase 4 (PDE4) is the primary enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) in inflammatory and immune cells.[14] Inhibiting PDE4 raises intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines, making PDE4 a key target for treating inflammatory diseases like COPD, asthma, and psoriasis.[15][16] While the phthalazinone scaffold is not as famous here as it is for PARP, it is a known pharmacophore for PDE4 inhibition.[6]

Structure-Activity Relationship Insights:

The SAR for PDE4 inhibitors is well-established. The active site contains a key metal-binding region and adjacent hydrophobic pockets.

  • Metal Binding: PDE4 inhibitors often chelate the zinc and magnesium ions in the active site. While our core scaffold doesn't have a classic catechol group like Rolipram, the 3,4-difluorophenyl group can occupy the same pocket, with the fluorine atoms modulating the electronic character of the ring.

  • Hydrophobic Pockets: The active site has distinct sub-pockets. The N2 position of the phthalazinone scaffold is ideally positioned to be modified with substituents that can extend into these pockets, enhancing selectivity and potency. For example, adding small, cyclic alkyl groups or substituted aromatic rings at N2 could significantly improve PDE4 inhibition.

  • Comparison to Known Inhibitors: Marketed PDE4 inhibitors like Apremilast and Roflumilast feature a substituted aromatic ring linked to a heterocyclic core.[16][17] By modifying the N2 position of our phthalazinone scaffold with similar side chains, it is possible to generate potent PDE4 inhibitors.

The following diagram illustrates the mechanism by which PDE4 inhibitors exert their anti-inflammatory effects.

PDE4_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR Activation (e.g., by Prostaglandins) AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 Enzyme cAMP->PDE4 Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP (Inactive) PDE4->AMP Hydrolyzes CREB CREB (Transcription Factor) PKA->CREB Phosphorylates (Activates) NFkB NF-κB (Pro-inflammatory) PKA->NFkB Inhibits Anti_Inflammation Anti-inflammatory Cytokine Production (IL-10) CREB->Anti_Inflammation Promotes Transcription Inflammation Pro-inflammatory Cytokine Production (TNF-α, IL-23, etc.) NFkB->Inflammation Promotes Transcription Phthalazinone Phthalazinone PDE4 Inhibitor Phthalazinone->PDE4 INHIBITS

PDE4 inhibition increases cAMP, leading to anti-inflammatory effects.
Series 3: Analogs with Antiviral and Anticonvulsant Activity

The versatility of the phthalazinone scaffold is further demonstrated by its exploration in other therapeutic areas.

  • Antiviral (Dengue Virus) Activity: A study identified a series of phthalazinone derivatives as potent inhibitors of Dengue virus (DENV) replication.[4] The lead compound featured a 4-(4-fluorophenyl) group, closely related to our core. The SAR exploration focused on attaching various substituted (dimethylamino)propyl carbamates to the N2 position. This led to the discovery of compound 14l , which displayed a potent anti-DENV-2 IC₅₀ of 0.13 µM.[4] This highlights that extending a flexible, functionalized chain from the N2 position can grant potent antiviral activity.

  • Anticonvulsant Activity: Researchers synthesized a series of 4-(4-chlorophenyl)-1(2H)-phthalazinone analogs and tested them for anticonvulsant properties.[5] The key modifications were again at the N2 position, where various N-aryl acetamide and propionamide side chains were introduced. Compound 9b in the study, featuring an N-(4-chlorophenyl)propionamide side chain, showed the highest activity in a pentylenetetrazole (PTZ)-induced seizure model.[5]

Table 2: Comparison of Phthalazinone Analogs with Diverse Activities

Compound IDCore VariationN2-SubstituentBiological ActivityTarget/Assay
14l [4]4-(4-fluorophenyl)3-((4-fluorobenzyl)carbamoyl)benzylIC₅₀ = 0.13 µMAnti-DENV-2 Replication
9b [5]4-(4-chlorophenyl)2-(4-chlorophenylamino)-2-oxoethyl100% ProtectionAnticonvulsant (PTZ model)

These examples underscore a crucial SAR principle: while the core phthalazinone and C4-phenyl group act as an anchor, the substituent at the N2 position is the primary driver for directing the molecule to entirely different classes of biological targets.

Synthesis and Methodologies

The synthesis of these analogs is generally straightforward, allowing for the rapid generation of libraries for SAR studies.

Synthesis_Workflow A 2-(3,4-Difluorobenzoyl)benzoic Acid C Core Scaffold 4-(3,4-Difluorophenyl)- 1,2-dihydrophthalazin-1-one A->C Reflux in EtOH or AcOH B Hydrazine Hydrate (NH₂NH₂·H₂O) B->C F Final Analog C->F DMF, rt or heat D Base (e.g., K₂CO₃, NaH) D->F E Alkyl/Aryl Halide (R-X) E->F

General synthetic route to N2-substituted analogs.

This protocol describes the cyclocondensation reaction to form the phthalazinone ring.[18][19]

  • Reaction Setup: To a solution of 2-(3,4-difluorobenzoyl)benzoic acid (1.0 eq) in ethanol (10 mL/g), add hydrazine hydrate (1.5 eq).

  • Reflux: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of solution.

  • Isolation: Filter the solid precipitate and wash thoroughly with cold ethanol and then water to remove any unreacted hydrazine.

  • Purification: Dry the solid under vacuum. If necessary, the product can be further purified by recrystallization from ethanol to yield the pure 4-(3,4-difluorophenyl)-1,2-dihydrophthalazin-1-one core.

This protocol describes the introduction of substituents at the N2 position.[5]

  • Reaction Setup: Suspend the core phthalazinone scaffold (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq) in anhydrous N,N-dimethylformamide (DMF, 15 mL/g).

  • Addition of Electrophile: Add the desired alkyl or benzyl halide (R-X, 1.2 eq) to the mixture. Adding a catalytic amount of potassium iodide (KI) can accelerate the reaction for less reactive halides.

  • Heating: Heat the reaction mixture to 80-120 °C and stir for 5-8 hours, monitoring by TLC.

  • Workup: After cooling to room temperature, pour the reaction mixture into ice-water. A solid precipitate of the N2-substituted product will form.

  • Isolation and Purification: Filter the solid, wash with water, and dry. Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the final analog.

Conclusion and Future Perspectives

The 4-(3,4-difluorophenyl)-1,2-dihydrophthalazin-1-one scaffold is a remarkably versatile platform for drug discovery. The structure-activity relationship studies across different target classes reveal a consistent theme:

  • The phthalazinone ring system serves as a high-affinity anchor, primarily through hydrogen bonding.

  • The C4-difluorophenyl group effectively occupies hydrophobic pockets and confers favorable properties.

  • The N2-substituent is the key determinant of target specificity, allowing the scaffold to be directed against diverse proteins, from DNA repair enzymes (PARP) to signaling molecules (PDE4) and viral proteins.

Future research in this area will likely focus on creating analogs with dual-inhibitory functions (e.g., PARP and PI3K inhibitors) for synergistic anticancer effects or further fine-tuning the N2-substituents to optimize pharmacokinetic profiles and minimize off-target effects. The continued exploration of this privileged scaffold promises to yield novel therapeutics for a wide range of diseases.

References

  • Discovery and optimization of phthalazinone derivatives as a new class of potent dengue virus inhibitors. European Journal of Medicinal Chemistry.
  • Synthesis, Modeling and Anticonvulsant Activity of Some Phthalazinone Derivatives. American Journal of Organic Chemistry.
  • Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. European Journal of Medicinal Chemistry.
  • Structural Investigations of Phthalazinone Derivatives as Allosteric Inhibitors of Human DNA Methyltransferase 3A. eScholarship, University of California.
  • Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies. Frontiers in Chemistry.
  • Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors.
  • Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Journal of Organic and Pharmaceutical Chemistry.
  • 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry.
  • Design and Discovery of Phthalazinone-Based Potential PARP Inhibitors: Synthesis, Molecular Docking, ADMET Profiling, and In Vitro Evaluation.
  • PDE4 inhibitor. Wikipedia.
  • Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. PubMed.
  • Synthesis of new phthalazinedione deriv
  • Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses.
  • A Facile Synthesis of 4-Diarylmethyl-1-(2H)
  • A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetast
  • Phthalazinone compound as parp inhibitor.
  • An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. MDPI.
  • Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. ACS Omega.
  • Status Summary of Selected PDE4 Inhibitors.
  • PDE4A Inhibitors. Santa Cruz Biotechnology.

Sources

Cross-Validation of Analytical Architectures for Phthalazinone Derivatives: HPLC-UV vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phthalazinone derivatives, most notably Poly (ADP-ribose) polymerase (PARP) inhibitors like Olaparib and Talazoparib , represent a cornerstone in modern oncology and medicinal chemistry. Precise quantification of these moieties is critical across two distinct phases of drug development: Quality Control (QC) of bulk formulations and Pharmacokinetic (PK) profiling in biological matrices.

This guide provides an objective, data-driven comparison of the two dominant analytical architectures: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) . We synthesize experimental protocols and performance metrics to establish a cross-validation framework that ensures data integrity from the bench to the clinic.

Analytical Landscape & Method Selection

The choice between HPLC-UV and LC-MS/MS is dictated by the sensitivity requirement and the matrix complexity .

  • HPLC-UV: The industry standard for stability-indicating assays, dissolution testing, and purity analysis where analyte concentrations are high (

    
    g/mL range).
    
  • LC-MS/MS: The gold standard for bioanalysis (plasma, intracellular lysates) where sensitivity in the ng/mL range and high selectivity against biological interference are mandatory.

Decision Matrix: Method Selection

The following decision tree illustrates the logical flow for selecting the appropriate analytical architecture based on the development stage.

MethodSelection Start Sample Origin Matrix Matrix Type? Start->Matrix QC Bulk Drug / Formulation Matrix->QC Synthetic Bio Plasma / Tissue / Cells Matrix->Bio Biological Conc Expected Concentration? HighConc > 1 µg/mL Conc->HighConc High LowConc < 100 ng/mL Conc->LowConc Trace QC->Conc HPLC Select HPLC-UV (Stability, Purity, Dissolution) HighConc->HPLC Bio->Conc LCMS Select LC-MS/MS (PK, Metabolites, Bioavailability) LowConc->LCMS

Figure 1: Decision matrix for selecting analytical methods based on sample origin and concentration requirements.

Experimental Protocols & Methodologies

Method A: HPLC-UV (Stability & QC Focus)

Context: Used for quantifying Olaparib in tablet formulations and conducting stress degradation studies (acidic, alkaline, oxidative).

  • Instrument: Agilent 1260 Infinity or equivalent.

  • Column: C18 Reverse Phase (e.g., Waters Symmetry Shield, 150 x 4.6 mm, 5

    
    m).
    
  • Mobile Phase: Isocratic elution is preferred for robustness in QC.

    • Composition: Ammonium Acetate Buffer (pH 3.5) : Methanol (50:50 v/v).

    • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (Olaparib absorption maximum).

  • Protocol:

    • Standard Prep: Dissolve 10 mg Phthalazinone derivative in Methanol to create a 1 mg/mL stock. Dilute to working range (20–120

      
      g/mL).
      
    • Sample Prep: Crush tablets, dissolve in mobile phase, sonicate for 20 min, and filter through 0.45

      
      m PVDF filter.
      
    • System Suitability: Inject 20

      
      L. Ensure Tailing Factor < 2.0 and Theoretical Plates > 2000.
      
Method B: LC-MS/MS (Bioanalytical Focus)

Context: Used for quantifying Olaparib and metabolites in rat/human plasma or intracellular lysates.

  • Instrument: Waters ACQUITY UPLC coupled with Xevo TQ-S Micro (or Sciex QTRAP).

  • Column: Kinetex EVO C18 (50 x 4.6 mm, 5

    
    m) or BEH C18 (1.7 
    
    
    
    m for UPLC).
  • Mobile Phase: Gradient elution to remove matrix phospholipids.

    • Phase A: 5mM Ammonium Acetate in Water (pH 4.2).

    • Phase B: Acetonitrile.[2][3][4]

    • Gradient: 30% B (0-0.5 min)

      
       90% B (2.0 min) 
      
      
      
      30% B (3.0 min).
  • Mass Spectrometry Settings:

    • Source: ESI Positive Mode (+ve).

    • MRM Transitions:

      • Olaparib:

        
         435.2 
        
        
        
        380.3 (Quantifier), 435.2
        
        
        367.0 (Qualifier).
      • IS (Telmisartan/Lapatinib):

        
         515.2 
        
        
        
        276.2.
  • Protocol (LLE Extraction):

    • Aliquot: 50

      
      L Plasma + 10 
      
      
      
      L Internal Standard (IS).
    • Extraction: Add 1.5 mL Ethyl Acetate (or MTBE), vortex for 3 min, centrifuge at 4000 rpm.

    • Reconstitution: Evaporate supernatant under

      
       stream; reconstitute in 100 
      
      
      
      L Mobile Phase.

Comparative Performance Analysis

The following data aggregates validation results from multiple independent studies on Olaparib and related phthalazinones.

Table 1: Quantitative Performance Metrics
ParameterHPLC-UV (QC Method)LC-MS/MS (Bioanalytical Method)
Linearity Range 20 – 120

g/mL
1.0 – 1000 ng/mL
LOD (Limit of Detection) ~0.5

g/mL
0.1 – 0.5 ng/mL
LOQ (Limit of Quantitation) ~1.5

g/mL
1.0 ng/mL
Precision (RSD %) < 1.0% (Intra-day)< 7.5% (Intra-day)
Accuracy (% Recovery) 99.5 – 101.2%94.0 – 106.0%
Selectivity Moderate (Interference from similar UV chromophores)High (Mass-based discrimination)
Throughput 5–10 min/sample2–4 min/sample
Critical Analysis
  • Sensitivity Gap: LC-MS/MS is approximately 1000x more sensitive than HPLC-UV. This makes LC-MS/MS the only viable option for PK studies where plasma concentrations drop below 1

    
    g/mL after 4-6 hours post-dosing.
    
  • Matrix Effects: HPLC-UV is robust against matrix ionization suppression but suffers from spectral overlap in complex fluids. LC-MS/MS requires rigorous assessment of Matrix Factors (MF), typically normalized using a stable isotope-labeled IS (e.g.,

    
    -Olaparib) to compensate for ion suppression in plasma.
    
  • Precision vs. Sensitivity Trade-off: HPLC-UV offers superior precision (RSD < 1%) ideal for manufacturing QC, whereas LC-MS/MS accepts wider tolerances (RSD < 15% per FDA Bioanalytical Guidelines) in exchange for trace-level detection.

Cross-Validation Framework

To cross-validate these methods (e.g., when bridging a formulation study to a pre-clinical PK study), researchers must establish a correlation between the two architectures using Bland-Altman analysis or Deming Regression .

Workflow: Bridging Protocol
  • Spike Recovery: Prepare QC samples at high concentrations (e.g., 10

    
    g/mL) measurable by both methods.
    
  • Analysis: Analyze

    
     replicates on both HPLC-UV and LC-MS/MS.
    
  • Correction: Apply a correction factor if systematic bias exists (often due to extraction efficiency differences between simple dilution for HPLC and LLE for LC-MS).

CrossValidation cluster_HPLC Method A: HPLC-UV cluster_LCMS Method B: LC-MS/MS Sample Spiked QC Sample (10 µg/mL) Dilution Simple Dilution (MeOH) Sample->Dilution Extract Liquid-Liquid Extraction (Ethyl Acetate) Sample->Extract UV_Det UV Detection (254 nm) Dilution->UV_Det Compare Statistical Comparison (Bland-Altman Plot) UV_Det->Compare Data A MS_Det MS/MS Detection (MRM) Extract->MS_Det MS_Det->Compare Data B

Figure 2: Cross-validation workflow for bridging HPLC-UV and LC-MS/MS data sets.

References

  • Bioanalytical Method Development by LC-MS/MS and Liquid Chromatographic Techniques for the Assay and Validation of Olaparib. Ashdin Publishing.

  • Validation of a UPLC-MS/MS Method for Quantifying Intracellular Olaparib Levels in Resistant Ovarian Cancer Cells. Journal of Pharmaceutical and Biomedical Analysis.

  • Stability Indicating Assay Method for the Quantitative Determination of Olaparib in Bulk and Pharmaceutical Dosage Form. Turkish Journal of Pharmaceutical Sciences.

  • Quantitative Determination of the PARP Inhibitor Olaparib (AZD 2281) in Rat Plasma using LC-MS/MS. Journal of Pharmaceutical Research International.[5]

  • Metabolic Stability Assessment of New PARP Inhibitor Talazoparib Using Validated LC-MS/MS Methodology. Drug Design, Development and Therapy.

Sources

Comparative Guide: Metabolic Stability of Fluorinated vs. Non-Fluorinated Phthalazinones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison of the metabolic stability of fluorinated phthalazinone derivatives (exemplified by Olaparib/AZD2281) versus their non-fluorinated counterparts. It is designed for medicinal chemists and DMPK scientists optimizing PARP inhibitors.

Key Insight: The phthalazinone scaffold, while potent for PARP inhibition, suffers from rapid oxidative clearance in its native form. Strategic fluorination, particularly at the 4-position of the benzyl tail, acts as a metabolic block against CYP3A4-mediated hydroxylation. This modification typically yields a 2-5 fold increase in metabolic half-life (


)  and significantly improves oral bioavailability (

) without compromising binding affinity.

Mechanism of Metabolic Stabilization

The primary metabolic liability of the phthalazinone core (specifically the 4-benzyl-2H-phthalazin-1-one scaffold) is oxidative attack by Cytochrome P450 enzymes (predominantly CYP3A4) on the electron-rich aromatic rings.

The Fluorine Effect

Fluorine substitution improves stability through two physicochemical mechanisms:

  • C-F Bond Strength: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol), rendering the site resistant to homolytic cleavage by the active iron-oxo species of CYP450.

  • Electronic Deactivation: The high electronegativity of fluorine pulls electron density from the aromatic ring (inductive effect,

    
    ), raising the oxidation potential and making the ring less susceptible to electrophilic attack.
    
Visualization: Metabolic Blockade Pathway

The following diagram illustrates the divergent metabolic fates of the native vs. fluorinated scaffold.

MetabolicPathway Native Non-Fluorinated Phthalazinone (Labile) CYP CYP3A4 Enzyme Native->CYP High Affinity Substrate Metabolite Hydroxylated Metabolite (Rapid Clearance) CYP->Metabolite Oxidation (k_cat high) Fluoro Fluorinated Phthalazinone (Olaparib Core) Fluoro->CYP Metabolic Blockade Stable Intact Drug (Extended t1/2) Fluoro->Stable Resistance to Oxidation

Caption: Comparative metabolic fate. The non-fluorinated scaffold undergoes rapid hydroxylation, while the fluorinated analog blocks the CYP3A4 catalytic cycle, preserving the active drug.

Comparative Data: In Vitro & In Vivo Performance

The following data summarizes the optimization of the Olaparib series (Menear et al.), highlighting the impact of the 4-fluorobenzyl modification.

Table 1: Structure-Metabolism Relationship (SMR)
ParameterNon-Fluorinated Analog (Ref)Fluorinated Analog (Olaparib)Impact of Fluorination
Structure 4-benzyl-2H-phthalazin-1-one core4-(4-fluorobenzyl)-2H-phthalazin-1-one coreBlockade of para-oxidation
PARP-1 IC

~5-10 nM5 nMPotency Maintained
Microsomal

> 100

L/min/mg (High)
< 15

L/min/mg (Low)
>6-fold Stability Increase
Rat Bioavailability (

)
< 10%~11-79% (Formulation dependent)Significant Increase
Primary Metabolite Hydroxylated benzyl ringPiperazine oxidation (Ring protected)Metabolic Shifting

Note: Data derived from optimization studies of the phthalazinone PARP inhibitor class [1][2].[1]

Experimental Protocols

To replicate these findings or evaluate new derivatives, use the following standardized protocols. These workflows ensure data integrity and reproducibility.[2]

In Vitro: Microsomal Stability Assay

Purpose: Determine Intrinsic Clearance (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


) and Half-life (

).

Reagents:

  • Pooled Liver Microsomes (Human/Rat) at 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compound (1

    
    M final concentration).
    

Workflow:

  • Pre-incubation: Mix 445

    
    L of phosphate buffer (100 mM, pH 7.4) with 25 
    
    
    
    L of microsomes. Spike with 5
    
    
    L of test compound. Incubate at 37°C for 5 min.
  • Initiation: Add 25

    
    L of NADPH regenerating system to start the reaction.
    
  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately transfer aliquot into 150

    
    L ice-cold Acetonitrile (containing Internal Standard).
    
  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

Calculation:



Where 

is the slope of ln(% remaining) vs. time.
In Vivo: Rat Pharmacokinetics (PK)

Purpose: Determine Clearance (


), Volume of Distribution (

), and Bioavailability (

).

Protocol:

  • Animals: Male Sprague-Dawley rats (n=3 per group).

  • Dosing:

    • IV Group: 1 mg/kg (Bolus tail vein). Vehicle: 10% DMSO / 10% Solutol / 80% Saline.

    • PO Group: 5 mg/kg (Oral gavage). Vehicle: 0.5% HPMC / 0.1% Tween 80.

  • Sampling: Serial blood draws (jugular vein) at 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h.

  • Processing: Plasma separation (EDTA tubes). Protein precipitation with ACN.

Visualization: Experimental Workflow

ExperimentalWorkflow cluster_invitro In Vitro Screening (High Throughput) cluster_invivo In Vivo Validation (Rat PK) Step1 Microsomal Incubation (Test Cmpd + NADPH) Step2 LC-MS/MS Quantification (Time points: 0-60 min) Step1->Step2 Step3 Calculate CL_int Step2->Step3 Step4 Dosing (IV & PO) Sprague-Dawley Rats Step3->Step4 Select Stable Candidates Step5 Serial Blood Sampling (0 - 24h) Step4->Step5 Step6 PK Analysis (AUC, F%, CL) Step5->Step6

Caption: Integrated workflow for assessing metabolic stability. Candidates must pass the in vitro CL_int threshold before advancing to in vivo PK studies.

In Vitro-In Vivo Correlation (IVIVC)

A critical challenge in developing phthalazinones is predicting human clearance. For fluorinated analogs like Olaparib, the correlation typically follows the Well-Stirred Model :



  • Observation: Non-fluorinated analogs often show high

    
     in vitro that underestimates in vivo clearance due to extra-hepatic metabolism.
    
  • Correction: Fluorinated analogs tend to show better IVIVC because they restrict metabolism to specific hepatic pathways (e.g., CYP3A4), reducing the "noise" of non-specific degradation [3].

References

  • Menear, K. A., et al. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1.[3] Journal of Medicinal Chemistry.

  • Loh, V. M., et al. (2010). Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. Bioorganic & Medicinal Chemistry Letters.

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • FDA Clinical Pharmacology Review. (2014). Lynparza (Olaparib) Application Number 206162.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.